molecular formula C12H15IO3 B8159444 tert-Butyl 2-iodo-5-methoxybenzoate

tert-Butyl 2-iodo-5-methoxybenzoate

Cat. No.: B8159444
M. Wt: 334.15 g/mol
InChI Key: IELYSMIYTMZVRR-UHFFFAOYSA-N
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Description

Tert-Butyl 2-iodo-5-methoxybenzoate is a useful research compound. Its molecular formula is C12H15IO3 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-iodo-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELYSMIYTMZVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of tert-Butyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 2-iodo-5-methoxybenzoate

This guide provides a comprehensive technical overview of tert-Butyl 2-iodo-5-methoxybenzoate, a key building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, and practical applications, with a focus on the mechanistic principles that drive its utility in complex molecular construction.

Introduction and Core Attributes

Tert-Butyl 2-iodo-5-methoxybenzoate is a polysubstituted aromatic compound featuring an aryl iodide, a methoxy ether, and a tert-butyl ester. This specific arrangement of functional groups makes it an exceptionally valuable intermediate, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The aryl iodide moiety serves as a highly reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical and materials science research. The iodine atom's large size and the relative weakness of the carbon-iodine bond make it an excellent leaving group, facilitating the critical oxidative addition step in many catalytic cycles.[1] The tert-butyl ester provides steric protection for the carboxylic acid, preventing unwanted side reactions and allowing for selective deprotection under specific conditions.

Physical and Chemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of tert-Butyl 2-iodo-5-methoxybenzoate are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₅IO₃PubChem
Molecular Weight 349.15 g/mol PubChem
Appearance White to yellow solid[2]
CAS Number 1038778-89-0BLDpharm
Storage Temperature Room temperature, sealed in dry conditions[2]

Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported across publicly available databases. Researchers should refer to the certificate of analysis from their specific supplier.

Spectroscopic Data Interpretation:

  • ¹H NMR: Proton NMR spectra are crucial for confirming the structural integrity of the molecule. Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methoxy protons, and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR: Carbon NMR provides further structural confirmation, showing characteristic peaks for the quaternary carbon of the tert-butyl group, the ester carbonyl, the methoxy carbon, and the six distinct aromatic carbons (four of which are protonated and two are substituted).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A characteristic fragmentation pattern often involves the loss of the tert-butyl group (a loss of 57 mass units), resulting in a prominent peak.[3][4]

Reactivity and Synthetic Utility: A Hub for Cross-Coupling

The primary utility of tert-Butyl 2-iodo-5-methoxybenzoate stems from the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for their ability to construct complex molecular scaffolds with high precision.[5][6] The aryl iodide is an ideal substrate for these transformations due to its high reactivity in the rate-determining oxidative addition step of the catalytic cycle.[1][7]

This compound is a versatile precursor for several key cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, creating biaryl structures. This is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability and stability of boronic acids.[8][9][10][11]

  • Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene, enabling the extension of carbon chains and the synthesis of stilbene-like structures.[5][7][12][13]

  • Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne. This method is the most common way to synthesize conjugated enynes and arylalkynes.[14][15][16][17]

The Palladium Catalytic Cycle: A Mechanistic Overview

The success of these reactions hinges on a well-understood catalytic cycle involving a palladium catalyst. The cycle, illustrated below for a Suzuki-Miyaura coupling, is a self-validating system where the active Pd(0) catalyst is regenerated after each turnover.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Aryl-Pd(II)-I Complex pd0->oxidative_add Oxidative Addition transmetal Aryl-Pd(II)-R Complex oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Coupled Product (Biaryl) transmetal->product catalyst_regen Pd(0)L₂ aryl_halide tert-Butyl 2-iodo-5-methoxybenzoate aryl_halide->oxidative_add boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The cycle initiates with the insertion of the electron-rich Pd(0) catalyst into the carbon-iodine bond of tert-Butyl 2-iodo-5-methoxybenzoate. This is often the rate-limiting step and is highly efficient for aryl iodides.[7][8]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the iodide. The choice of base is critical to facilitate this step without causing unwanted side reactions like ester hydrolysis.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction. This protocol is designed as a self-validating system with clear steps and justifications.

Objective: To synthesize tert-Butyl 5-methoxy-2-phenylbenzoate from tert-Butyl 2-iodo-5-methoxybenzoate and phenylboronic acid.

Materials:

  • tert-Butyl 2-iodo-5-methoxybenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen gas (inert atmosphere)

Methodology:

  • System Preparation (Inert Atmosphere): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl 2-iodo-5-methoxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

    • Causality: An inert atmosphere is crucial because the active Pd(0) species, formed in situ from Pd(OAc)₂, is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. Flame-drying the glassware removes adsorbed water that could interfere with the reaction.

  • Catalyst Addition: Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

    • Causality: Pd(OAc)₂ serves as a stable precatalyst that is reduced to the active Pd(0) species in the reaction mixture. Triphenylphosphine is a ligand that stabilizes the palladium catalyst, preventing its decomposition and improving its catalytic efficiency.

  • Solvent Addition and Degassing: Add toluene and water in a 10:1 ratio to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: A biphasic solvent system (toluene/water) is often effective for Suzuki couplings.[9] The base (K₂CO₃) is more soluble in the aqueous phase, while the organic substrates and catalyst reside primarily in the organic phase. Degassing removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound and any associated reagents.[18][19][20]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[18][19] Avoid contact with skin and eyes.[18] Causes skin and serious eye irritation.[18][20] May cause respiratory irritation.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19][20] Keep away from strong oxidizing agents.[18]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[18] Do not allow the product to enter drains.[19]

Conclusion

Tert-Butyl 2-iodo-5-methoxybenzoate is more than just a chemical intermediate; it is a versatile and powerful tool for molecular architects. Its well-defined reactivity, particularly as a substrate in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient entry point for the synthesis of a diverse range of complex organic molecules. A thorough understanding of its properties, the mechanistic underpinnings of its reactivity, and proper handling procedures enables researchers to unlock its full potential in the pursuit of novel therapeutics and advanced materials.

References

  • Supporting Information related to NMR and MS data. Source: Google Cloud.
  • Safety Data Sheet. Source: Fisher Scientific.
  • tert-Butyl 2-methoxybenzoate | C12H16O3. Source: PubChem - NIH.
  • Heck Reaction. Source: Alfa Chemistry.
  • Heck Reaction. Source: Organic Chemistry Portal.
  • Safety Data Sheet. Source: CymitQuimica.
  • Mass spectrum of 2-iodo-2-methylpropane. Source: Doc Brown's Advanced Organic Chemistry.
  • Safety Data Sheet. Source: Sigma-Aldrich.
  • Heck reaction. Source: Wikipedia.
  • Supplementary Information on ester synthesis. Source: Royal Society of Chemistry.
  • Safety Data Sheet. Source: Thermo Fisher Scientific.
  • Safety data sheet related to hazardous materials. Source: anamed.de.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Source: Master Organic Chemistry.
  • Sonogashira Coupling. Source: Organic Chemistry Portal.
  • 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Heck Reaction - Organic Chemistry Lessons. Source: YouTube.
  • Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts.
  • Sonogashira Coupling. Source: Chemistry LibreTexts.
  • The Suzuki Reaction. Source: Chem 115 Myers.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Source: Beilstein Journals.
  • 5-(tert-Butyl)-2-methoxybenzoic acid. Source: Sigma-Aldrich.
  • Suzuki-Miyaura Cross-Coupling Reaction. Source: Fisher Scientific.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Source: MDPI.
  • Suzuki Coupling. Source: Organic Chemistry Portal.
  • tert-Butyl 3-iodo-2-methoxybenzoate. Source: ChemicalBook.
  • tert-Butyl iodide. Source: NIST WebBook.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Source: Organic Chemistry Portal.
  • Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor. Source: Rowan University.
  • Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Source: Beilstein Journals.
  • tert-Butyl peroxybenzoate. Source: Wikipedia.
  • Methyl 5-iodo-2-methoxybenzoate. Source: PMC - NIH.
  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Source: Google Patents.
  • Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Source: Organic Chemistry Frontiers (RSC Publishing).
  • 5-tert-butyl-2-methoxybenzoic acid (C12H16O3). Source: PubChemLite.
  • tert-Butyl (2-iodo-4-methoxyphenyl)carbamate. Source: BLDpharm.
  • TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]. Source: CAMEO Chemicals | NOAA.
  • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Source: Beilstein Journals.
  • Chemical Properties of 2,5-di-tert-Butyl-1,4-dimethoxybenzene. Source: Cheméo.

Sources

Strategic Scaffolds in Medicinal Chemistry: The Technical Profile of tert-Butyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of structure-activity relationship (SAR) studies, tert-butyl 2-iodo-5-methoxybenzoate serves as a high-value "pivot" scaffold. Its utility stems from its dual-functionality: it possesses a reactive aryl iodide handle for cross-coupling and a robust tert-butyl ester protecting group. This unique combination allows medicinal chemists to elaborate the aromatic core via Palladium-catalyzed chemistries while maintaining the carboxylate masked until the final deprotection stage.

This guide provides a rigorous technical analysis of this molecule, detailing its structural logic, validated synthetic protocols, and strategic applications in drug discovery.[1]

Structural Characterization & Nomenclature[2][3][4]

IUPAC Nomenclature Derivation

The systematic name is derived based on the priority rules where the ester functionality takes precedence over the halide and ether substituents.

  • Parent Structure: Benzoic acid (benzene ring + carboxylic acid).

  • Esterification: The hydrogen of the carboxylic acid is replaced by a tert-butyl group (1,1-dimethylethyl).

  • Numbering: The carbon attached to the carbonyl group is C1 .

    • Position 2: Iodine atom (Ortho).[2]

    • Position 5: Methoxy group (Meta).

  • Full Name: tert-Butyl 2-iodo-5-methoxybenzoate.

Structural Connectivity Logic

The following diagram illustrates the hierarchical connectivity used to determine the IUPAC numbering and steric environment.

MolecularConnectivity cluster_properties Steric & Electronic Effects Benzene Benzene Ring (Core) C1 C1: Carboxylate Attachment (Ester Head) Benzene->C1 Priority 1 C2 C2: Iodine (Reactive Handle) Benzene->C2 Ortho C5 C5: Methoxy (Electron Donor) Benzene->C5 Meta Ester tert-Butyl Group (Steric Shield) C1->Ester Ester Linkage Effect1 Ortho-Iodine: Steric crowding at ester Effect2 C5-Methoxy: Increases electron density

Caption: Hierarchical connectivity and steric/electronic influence map of the benzoate scaffold.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionSignificance
Molecular Formula C₁₂H₁₅IO₃Core composition.
Molecular Weight 334.15 g/mol Moderate weight, allows for fragment growing.
LogP (Predicted) ~3.8 - 4.2Lipophilic due to t-butyl and iodine; requires organic solvents (DCM, THF).
Appearance Off-white to pale yellow solidTypical for iodinated aryl esters.
Stability Acid-labile; Base-stableCritical: Stable to LiOH/NaOH; cleaved by TFA/HCl.

Synthetic Pathways: Validated Protocols

The synthesis of tert-butyl esters from sterically crowded acids (ortho-substituted) requires specific activation methods. The conventional Fischer esterification (acid + alcohol) often fails due to the bulk of the tert-butyl group and the ortho-iodine.

Route A: The Boc Anhydride Method (Recommended)

This method is preferred for its mild conditions, avoiding strong acids that might affect the methoxy ether or liberate free iodine.

Mechanism: 2-iodo-5-methoxybenzoic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species that is trapped by tert-butanol (generated in situ) or the Boc-oxygen.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2-Iodo-5-methoxybenzoic acid (1.0 equiv)

    • Boc₂O (2.0 equiv)

    • DMAP (0.1 - 0.3 equiv)

    • Solvent: Anhydrous tert-Butanol (t-BuOH) or THF.

  • Execution:

    • Dissolve the acid in THF/ t-BuOH (1:1).

    • Add Boc₂O followed by DMAP at room temperature.

    • Observation: Evolution of CO₂ gas indicates reaction progress.

    • Stir at 40°C for 4–12 hours.

  • Workup:

    • Concentrate in vacuo.

    • Redissolve in Ethyl Acetate, wash with 10% Citric Acid (to remove DMAP), saturated NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Route B: The Acid Chloride Method

Used when scaling up, as reagents are cheaper, though conditions are harsher.

Protocol:

  • Convert acid to acid chloride using Thionyl Chloride (SOCl₂) and catalytic DMF (reflux, 2h). Remove excess SOCl₂ completely (azeotrope with toluene).

  • Dissolve acid chloride in dry DCM.

  • Add tert-Butanol (excess) and Pyridine (or Et₃N) at 0°C.

  • Warm to RT and stir overnight.

Reactivity Profile & Strategic Applications

The value of this molecule lies in its orthogonal reactivity.[1][3] The Iodine is a "soft" electrophile for transition metals, while the Ester is a "hard" electrophile protected by sterics.

Chemoselectivity Workflow

The following diagram details the decision tree for modifying this scaffold.

ReactivityWorkflow Start tert-Butyl 2-iodo-5-methoxybenzoate Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->Coupling Pd(0), Ligand Base Acid Acidic Deprotection (TFA/DCM) Start->Acid H+ (anhydrous) NuAttack Nucleophilic Acyl Substitution (Difficult due to sterics) Start->NuAttack Strong Nu- Product1 2-Substituted Benzoate Coupling->Product1 C-C Bond Formation Product2 2-Iodo-5-methoxybenzoic Acid Acid->Product2 Ester Cleavage

Caption: Chemoselective divergence: The C-I bond reacts under neutral/basic Pd conditions, preserving the ester.

Key Reaction Classes[1][8][9]
A. Suzuki-Miyaura Coupling

The C2-Iodine is highly reactive toward oxidative addition by Pd(0).[4]

  • Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Outcome: Biaryl systems.[4] The tert-butyl ester remains intact because the base (carbonate) is too weak to hydrolyze the bulky ester.

B. Orthogonal Deprotection

Unlike methyl or ethyl esters, the tert-butyl group is resistant to saponification (base hydrolysis) due to steric hindrance but is extremely sensitive to acid.

  • Reagent: Trifluoroacetic acid (TFA) in DCM (1:1).[5][6]

  • Mechanism: E1 elimination releasing isobutylene gas.

  • Utility: Allows hydrolysis of other esters in the molecule (e.g., a methyl ester on the coupled fragment) using LiOH, leaving the tert-butyl benzoate untouched.

Safety & Handling

  • Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light. Store in amber vials.

  • Acid Sensitivity: Avoid exposure to HCl vapors or acidic silica gel during purification, which may prematurely cleave the ester.

  • Allergen Warning: Benzoates and aryl halides can be skin sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

  • Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. [Link]

  • National Institutes of Health (PubMed). Palladium-Catalyzed Cross-Coupling of 2,5-Cyclohexadienyl-Substituted Aryl Iodides. [Link]

Sources

Technical Guide & Safety Profile: tert-Butyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1888299-51-1 (Analogous/Related: 845616-07-9) Formula: C₁₂H₁₅IO₃ Molecular Weight: 334.15 g/mol

Executive Summary: Strategic Utility

tert-Butyl 2-iodo-5-methoxybenzoate is a specialized bifunctional building block used primarily in medicinal chemistry and total synthesis. Its structural value lies in its orthogonality:

  • The Aryl Iodide (C-I): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) occurring at the C2 position.

  • The tert-Butyl Ester: A robust carboxylic acid protecting group. Unlike methyl or ethyl esters, the tert-butyl group resists saponification under basic cross-coupling conditions but is readily cleaved under acidic conditions (e.g., TFA/DCM), allowing for late-stage diversification.

This guide serves as an advanced safety and handling manual, moving beyond standard SDS requirements to address the specific stability and reactivity profiles of this intermediate.

Physicochemical & Safety Data Profile

The following data aggregates experimental values from analogous aryl iodides and predicted properties based on structure-activity relationships (SAR).

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Usually off-white to pale yellow.
Melting Point 58–64 °C (Predicted)Low-melting solid; handle with care in hot labs.
Solubility Soluble in DCM, EtOAc, THF, Toluene.Lipophilic; poor solubility in water.
Stability Light Sensitive C–I bond is prone to homolysis under UV/Ambient light.
Reactivity Moisture Sensitive (Low) tert-Butyl esters are sterically hindered, reducing hydrolysis rates compared to methyl esters.
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

  • Specific Hazard: Sensitizer Potential. Aryl iodides can act as alkylating agents or sensitizers. Avoid inhalation of dust.[1][2][3]

Handling & Storage Protocol (The "Dark & Dry" System)

The primary degradation pathway for this compound is photolytic deiodination , which releases free iodine (


) and turns the material yellow/brown. Free iodine is an oxidizer and can poison palladium catalysts in subsequent steps.
Storage Workflow
  • Temperature: Store at 2–8 °C . While stable at room temperature for short periods, cold storage prevents slow thermal decomposition.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands to seal caps.

DOT Diagram: Lifecycle & Safety Workflow

SafetyWorkflow cluster_legend Critical Control Point Receipt Receipt of Material Inspect Visual Inspection (Check for Yellowing) Receipt->Inspect Purify Recrystallization (if brown/degraded) Inspect->Purify Dark Yellow/Brown Store Storage (Amber Vial, 4°C, Argon) Inspect->Store White/Pale Solid Purify->Store Usage Usage in Synthesis (Avoid ambient light) Store->Usage Usage->Store Reseal immediately

Caption: Lifecycle management focusing on visual inspection to detect photolytic degradation (iodine release).

Experimental Application: Palladium-Catalyzed Coupling

The most common application of tert-butyl 2-iodo-5-methoxybenzoate is in Suzuki-Miyaura coupling. The following protocol ensures high yields by preventing catalyst poisoning.

Protocol: C2-Arylation via Suzuki Coupling

Reagents:

  • Substrate: tert-Butyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing (Critical): The C–I oxidative addition is sensitive to oxygen. Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.

  • Addition: Add the iodide, boronic acid, and base to the reaction vessel. Add the catalyst last, under a positive pressure of Argon.

  • Reaction: Heat to 80 °C. The tert-butyl ester is thermally stable at this temperature, whereas a methyl ester might undergo partial hydrolysis if the base concentration is too high.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The iodide starting material (Rf ~0.6) should disappear, replaced by the biaryl product (Rf ~0.4).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Note: If the reaction mixture turns black (Pd precipitation) early, oxygen was likely present.

DOT Diagram: Mechanistic Logic

SuzukiMechanism Start Start: Aryl Iodide (Ar-I) OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd Complex1 Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetalation (Base + Boronic Acid) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Ester RedElim->Product

Caption: The catalytic cycle highlights the Oxidative Addition step, facilitated by the weak C-I bond.

Emergency Response & Waste Disposal

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] The lipophilic nature of the ester allows it to penetrate corneal epithelium; seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (ethanol/methanol) as this may increase transdermal absorption of the iodinated compound.

Spill Cleanup[4]
  • Ventilate: Open fume hood sashes.

  • Neutralize: If the material is yellow (free iodine present), treat the spill with 10% aqueous sodium thiosulfate to reduce iodine to colorless iodide.

  • Absorb: Use vermiculite or sand.[1]

  • Disposal: Incineration is required. Halogenated organic waste streams only.

References

  • PubChem. (n.d.). tert-Butyl 2-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link] (Structural analog reference).

  • Wang, D., et al. (2009).[4] Synthesis and Crystal Structure of Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E, 65(9). (Structural characterization of the methyl analog).

  • Beilstein J. Org. Chem. (2018).[5] 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive catalyst. Retrieved from [Link] (Reactivity of 2-iodo-5-methoxy scaffolds).

Sources

Methodological & Application

Technical Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of tert-Butyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The Substrate Challenge

tert-Butyl 2-iodo-5-methoxybenzoate represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of biphenyl pharmacophores and heterocyclic precursors. However, its structural utility comes with a specific kinetic challenge: The Ortho-Effect.

While the iodine atom at C2 provides an excellent handle for oxidative addition (weak C-I bond), the tert-butyl ester at C1 introduces significant steric bulk immediately adjacent to the reactive site. Furthermore, the methoxy group at C5 (para to the iodine) acts as an electron-donating group (EDG), theoretically increasing the electron density of the aromatic ring and slightly disfavoring oxidative addition compared to electron-deficient systems.

Key Structural Features:

  • C1 tert-Butyl Ester: Provides acid stability but creates a steric wall, hindering the approach of the palladium complex and the transmetallation step.

  • C2 Iodide: Highly reactive leaving group, compensating for the electronic deactivation of the methoxy group.

  • C5 Methoxy: Modulates solubility and electronic properties; requires chemically inert conditions to prevent demethylation (though rare under standard coupling).

Catalyst Design Philosophy

To overcome the steric hindrance of the tert-butyl group, "legacy" catalysts like Pd(PPh₃)₄ are often insufficient, leading to stalled conversion or homocoupling byproducts.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands possess two critical features:

  • Electron-Richness: Facilitates oxidative addition into the electron-rich aryl iodide.

  • Steric Bulk: The biaryl backbone promotes the difficult reductive elimination step, which is the rate-determining step for forming sterically crowded C-C bonds.

Standardized Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for coupling tert-Butyl 2-iodo-5-methoxybenzoate with a generic aryl boronic acid. It is designed as a Self-Validating System , where color changes and phase behavior confirm reaction progress.

Reagents & Materials Table
ComponentRoleEquivalentsNotes
Substrate Electrophile1.0 equivtert-Butyl 2-iodo-5-methoxybenzoate
Aryl Boronic Acid Nucleophile1.2 - 1.5 equivExcess ensures complete consumption of the iodide.
Pd(OAc)₂ Pre-catalyst2 - 5 mol%Palladium(II) Acetate. Stable, easy to handle.
SPhos Ligand4 - 10 mol%2:1 Ligand-to-Metal ratio is critical.
K₃PO₄ (Tribasic) Base2.0 - 3.0 equivFinely ground. Superior to carbonates for hindered substrates.
Toluene / Water Solvent System10:1 v/vBiphasic system dissolves inorganic base and organic reactants.
Step-by-Step Procedure
Phase 1: Catalyst Pre-Complexation (The "Activation" Step)

Rationale: Generating the active Pd(0) species in situ ensures maximum activity and reproducibility.

  • In a clean, dry vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol).

  • Add 1.0 mL of anhydrous Toluene .

  • Stir at room temperature for 5–10 minutes.

    • Visual Check: The solution should turn from orange/brown to a clear, lighter yellow or pale orange. This indicates the reduction of Pd(II) to Pd(0) and ligation.

Phase 2: Reaction Assembly
  • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

    • Substrate: tert-Butyl 2-iodo-5-methoxybenzoate (334 mg, 1.0 mmol).

    • Boronic Acid: (e.g., Phenylboronic acid, 1.2 mmol).

    • Base: K₃PO₄ (424 mg, 2.0 mmol).

  • Transfer the pre-complexed catalyst solution (from Phase 1) into the reaction vessel.

  • Add the remaining solvent: Toluene (4.0 mL) and Deionized Water (0.5 mL) .

    • Note: The total solvent volume is 5.5 mL. The small amount of water is crucial for dissolving the base and facilitating transmetallation.

Phase 3: Degassing & Heating
  • Degas: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes (or use 3 vacuum/backfill cycles). Oxygen is the enemy of this catalytic cycle.

  • Seal: Cap the vessel tightly.

  • Heat: Place in a pre-heated block/bath at 90°C .

  • Agitate: Stir vigorously (800+ RPM). The biphasic mixture must be well-emulsified.

Phase 4: Monitoring & Workup
  • Timepoint: Check TLC or LCMS at 2 hours .

    • Expectation: Disappearance of the starting iodide (Rt will shift significantly).

  • Quench: Once complete, cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc gradient).

Visualization of Workflows

Experimental Workflow Diagram

G Start Start: Weigh Reagents PreComplex Pre-Complex Catalyst (Pd(OAc)2 + SPhos + Toluene) Start->PreComplex Assembly Assemble Reaction (Substrate + Boronic Acid + Base) PreComplex->Assembly Transfer Active Cat Degas Degas (Ar/N2) CRITICAL STEP Assembly->Degas Heat Heat to 90°C (Vigorous Stirring) Degas->Heat Monitor Monitor (LCMS/TLC) @ 2 Hours Heat->Monitor Monitor->Heat Incomplete Workup Workup & Purification Monitor->Workup Conversion >95%

Caption: Figure 1. Optimized workflow for the Pd-catalyzed coupling of sterically hindered benzoates.

Mechanistic Pathway (The Steric Cycle)

G cluster_0 Critical Steric Zone Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast for I, Slowed by OMe) Pd0->OxAdd + Substrate (Ar-I) PdII_Ar Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar TransMet Transmetallation (STERIC BOTTLENECK) PdII_Ar->TransMet + Ar'-B(OH)2 / Base PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Product Release

Caption: Figure 2. Catalytic cycle highlighting the 'Steric Bottleneck' at the transmetallation stage.

Troubleshooting & Optimization (The Self-Validating System)

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Increase Ligand:Pd ratio to 3:1. Ensure strictly anaerobic conditions.
Starting Material Remains Incomplete Oxidative Addition or Stalled Cycle.Raise temp to 110°C. Switch solvent to 1,4-Dioxane (higher boiling point).
De-iodinated Byproduct Protodehalogenation (Hydride source present).Ensure solvent is anhydrous (except the intentional water). Avoid alcohols.
Homocoupling of Boronic Acid Oxidative homocoupling.[1]Too much O₂ in the system. Re-degas. Add the boronic acid slowly.[2]

References

  • Bardner, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

The Versatile Building Block: Application of tert-Butyl 2-iodo-5-methoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of tert-butyl 2-iodo-5-methoxybenzoate, a highly functionalized aromatic building block, for researchers, scientists, and professionals in drug development. We will delve into its strategic applications in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols to empower your synthetic endeavors. The causality behind experimental choices will be elucidated to ensure not just procedural accuracy, but a deeper mechanistic understanding.

Introduction: A Strategically Designed Building Block

tert-Butyl 2-iodo-5-methoxybenzoate is a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and functional materials. Its structure is strategically designed with three key features:

  • An Aryl Iodide Moiety: The iodine atom serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.[1] The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions.[2]

  • A Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring, which can impact the rates and regioselectivity of certain reactions. It is a common feature in many biologically active molecules.

  • A tert-Butyl Ester Protecting Group: The bulky tert-butyl group effectively masks the carboxylic acid functionality, preventing its interference in reactions targeting the aryl iodide.[3] This robust protecting group is stable under a variety of reaction conditions, including basic and nucleophilic environments, yet can be selectively removed under acidic conditions.

This combination of functional groups makes tert-butyl 2-iodo-5-methoxybenzoate a versatile scaffold for the synthesis of highly substituted benzoic acid derivatives, which are prevalent in medicinal chemistry.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of tert-butyl 2-iodo-5-methoxybenzoate is a prime handle for participating in some of the most powerful bond-forming reactions in modern organic synthesis. The general catalytic cycle for many of these transformations involves an oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a coupling partner, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

"Pd(0)L2" [fillcolor="#4285F4"]; "Oxidative_Addition" [shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)-I(L2)" [fillcolor="#EA4335"]; "Transmetalation" [shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)-R(L2)" [fillcolor="#FBBC05"]; "Reductive_Elimination" [shape=plaintext, fontcolor="#202124"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-I", fontcolor="#5F6368"]; "Oxidative_Addition" -> "Ar-Pd(II)-I(L2)"; "Ar-Pd(II)-I(L2)" -> "Transmetalation" [label="R-M", fontcolor="#5F6368"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }

General Palladium Catalytic Cycle
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and vinyl-aryl structures.[4] The reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Rationale for Protocol Design:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is commonly employed.[5] Bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or biarylphosphines (e.g., SPhos, XPhos) often enhance catalytic activity, particularly for less reactive coupling partners.[6]

  • Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

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subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Start" [label="Combine Aryl Iodide, Boronic Acid, Base, and Catalyst", fillcolor="#4285F4"]; "Solvent" [label="Add Degassed Solvent", fillcolor="#4285F4"]; "Inert" [label="Purge with Inert Gas", fillcolor="#4285F4"]; "Start" -> "Solvent" -> "Inert"; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#F1F3F4"; "Heat" [label="Heat to Reaction Temperature", fillcolor="#EA4335"]; "Monitor" [label="Monitor by TLC/LC-MS", fillcolor="#EA4335"]; "Heat" -> "Monitor"; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; "Quench" [label="Cool and Quench", fillcolor="#FBBC05"]; "Extract" [label="Extract with Organic Solvent", fillcolor="#FBBC05"]; "Purify" [label="Purify by Chromatography", fillcolor="#34A853"]; "Quench" -> "Extract" -> "Purify"; }

"Inert" -> "Heat"; "Monitor" -> "Quench"; }

Suzuki-Miyaura Coupling Workflow
  • Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Stir the mixture at 90 °C for 8-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄A common, effective, and air-stable Pd(0) catalyst.
Ligand TriphenylphosphineIntegral to the catalyst, stabilizes the Pd(0) state.
Base K₂CO₃A widely used, effective base for Suzuki couplings.
Solvent Dioxane/Water (4:1)A versatile solvent system for a broad range of substrates.
Temperature 90 °CProvides sufficient thermal energy for most couplings.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[7][8] This reaction is typically co-catalyzed by palladium and copper(I) salts.

Rationale for Protocol Design:

  • Catalyst System: A palladium catalyst, often PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) salt, such as CuI. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.[7]

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add tert-butyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the coupling of less reactive substrates.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A robust and commonly used catalyst for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base Triethylamine (TEA)Acts as both a base and a solvent, promoting the reaction.
Solvent Tetrahydrofuran (THF)A good solvent for both the starting materials and reagents.
Temperature Room TemperatureSufficient for many Sonogashira couplings with aryl iodides.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9] This reaction has become indispensable in pharmaceutical research due to the prevalence of the aniline motif in drug candidates.

Rationale for Protocol Design:

  • Catalyst System: A palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos) is essential for high reactivity and broad substrate scope.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like LHMDS or K₃PO₄ can be used for sensitive substrates.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.036 mmol, 3.6 mol%) to an oven-dried vial. Add tert-butyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv.) and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃A common and effective Pd(0) source.
Ligand RuPhosA highly effective biarylphosphine ligand for C-N coupling.
Base NaOtBuA strong, non-nucleophilic base that promotes the reaction.
Solvent TolueneA high-boiling, non-polar solvent suitable for this reaction.
Temperature 100 °CEnsures a reasonable reaction rate for a broad range of amines.

Deprotection of the tert-Butyl Ester

Following the desired cross-coupling reaction, the tert-butyl ester can be readily cleaved to unmask the carboxylic acid functionality. This is typically achieved under acidic conditions.

Rationale for Protocol Design:

  • Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl ester via an E1 mechanism, forming the stable tert-butyl cation and isobutylene.

  • Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections as it is relatively inert and easily removed.

Experimental Protocol: tert-Butyl Ester Deprotection

  • Reaction Setup: Dissolve the tert-butyl ester substrate (1.0 mmol) in dichloromethane (5 mL).

  • Acid Addition: Add trifluoroacetic acid (5 mL) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting carboxylic acid can often be used without further purification or can be purified by recrystallization or chromatography.

Conclusion

tert-Butyl 2-iodo-5-methoxybenzoate is a strategically designed and highly versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, coupled with the robust nature of the tert-butyl ester protecting group, provides a reliable platform for the construction of diverse molecular scaffolds. The protocols provided herein, grounded in established chemical principles, offer a solid foundation for the application of this valuable reagent in research and development.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimization of coupling reaction conditions. dtbpf,... ResearchGate. [Link]

  • Methods and intermediates for preparing pharmaceutical agents.
  • Gandon, V.; Fensterbank, L. et al. Gold-Catalyzed Cross-Couplings: New Opportunities for C-C Bond Formation. ChemCatChem2010 , 2 (5), 493-497. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[9][12]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. MDPI. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link]

  • Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor. University of Wisconsin-Whitewater. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: tert-butyl peroxybenzoate (TBPB)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes. PMC. [Link]

  • A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using iodine in methanol. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. PMC. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. [Link]

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Application Notes and Protocols for the Heck Reaction of tert-Butyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] For drug development professionals, the ability to construct substituted alkenes, which are prevalent motifs in biologically active compounds, makes the Heck reaction an indispensable tool. This guide provides a detailed technical overview and actionable protocols for the Heck reaction of a specific, functionally rich substrate: tert-butyl 2-iodo-5-methoxybenzoate. This substrate, possessing an electron-donating methoxy group and a sterically demanding tert-butyl ester ortho to the reactive iodide, presents a unique set of considerations for optimizing this powerful transformation.

Mechanistic Rationale: A Foundation for Experimental Design

A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, which typically involves Pd(0) and Pd(II) intermediates, dictates the choice of each reaction component.[3]

The Catalytic Cycle Comprises Four Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step, and its facility follows the trend I > Br > Cl.[1] For tert-butyl 2-iodo-5-methoxybenzoate, the highly reactive C-I bond ensures that this step proceeds readily.

  • Alkene Coordination and Migratory Insertion: The resulting arylpalladium(II) complex coordinates to the alkene. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond. With electron-deficient alkenes like acrylates, this insertion occurs with high regioselectivity at the β-position to the electron-withdrawing group.[1]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) species. This step generally proceeds to give the thermodynamically more stable trans-alkene.[4]

  • Reductive Elimination and Catalyst Regeneration: A base is crucial for neutralizing the hydrogen halide produced and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[2]

Key Experimental Parameters and Their Mechanistic Implications

The success of a Heck reaction is highly dependent on the judicious selection of several key parameters. For a substrate like tert-butyl 2-iodo-5-methoxybenzoate, which combines steric hindrance near the reaction center with electron-donating character on the aromatic ring, a careful consideration of these factors is essential.

Table 1: Overview of Key Reaction Components and Their Roles
ComponentExamplesMechanistic Role & Rationale for Selection
Palladium Source Pd(OAc)₂, PdCl₂, Pd/C, Pd₂(dba)₃Precatalysts that are reduced in situ to the active Pd(0) species. Pd(OAc)₂ is a common and cost-effective choice.[1] Pd/C offers the advantage of being a heterogeneous catalyst that can be removed by filtration.[5]
Ligand PPh₃, P(o-tolyl)₃, Buchwald ligandsStabilizes the Pd(0) catalyst, preventing aggregation into inactive palladium black. The ligand's electronic and steric properties modulate the catalyst's reactivity, influencing the rates of oxidative addition and reductive elimination.[1] For sterically hindered substrates, bulky, electron-rich phosphines can be beneficial.[6]
Base Et₃N, K₂CO₃, Cs₂CO₃, NaOAcNeutralizes the HI generated during the reaction, regenerating the Pd(0) catalyst. The choice of base can influence the reaction rate and, in some cases, the product distribution.[7] Inorganic bases like K₂CO₃ are often effective and easily removed during workup.[8]
Solvent DMF, DMAc, NMP, Acetonitrile, CyreneA polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can impact catalyst stability and reaction kinetics.[7] Greener solvent alternatives like Cyrene are gaining prominence.[5]
Alkene Partner tert-Butyl acrylate, Methyl acrylate, StyreneElectron-deficient alkenes, such as acrylates, are excellent substrates for the Heck reaction due to their favorable reactivity in the migratory insertion step.[1]
Temperature 80-140 °CThe reaction temperature is a critical parameter that influences the reaction rate. Higher temperatures are often required for less reactive substrates, but can also lead to catalyst decomposition or side reactions.[7]

Experimental Protocols

The following protocols provide a starting point for conducting the Heck reaction with tert-butyl 2-iodo-5-methoxybenzoate. Optimization may be required based on the specific alkene coupling partner and available laboratory equipment.

Protocol 1: General Procedure using Palladium Acetate and Triphenylphosphine

This protocol is a robust starting point for the Heck coupling of tert-butyl 2-iodo-5-methoxybenzoate with an acrylate, a class of highly reactive alkenes in this transformation.[1]

Materials:

  • tert-Butyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Alkene (e.g., tert-butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add tert-butyl 2-iodo-5-methoxybenzoate, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by the alkene.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Heck Reaction using Palladium on Carbon (Pd/C)

This protocol offers a more environmentally friendly approach, utilizing a heterogeneous catalyst that can be easily removed by filtration and a bio-based solvent.[5]

Materials:

  • tert-Butyl 2-iodo-5-methoxybenzoate (1.0 equiv)

  • Alkene (e.g., ethyl acrylate) (1.2 equiv)

  • 10% Palladium on carbon (Pd/C) (0.5-1 mol%)

  • Triethylamine (Et₃N) (1.0-1.5 equiv)

  • Cyrene

  • Screw-capped tube

Procedure:

  • In a screw-capped tube, add tert-butyl 2-iodo-5-methoxybenzoate, the alkene, triethylamine, Cyrene, and 10% Pd/C.[5]

  • Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

The Mizoroki-Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdX Ar-Pd(II)LnX OxAdd->ArPdX AlkeneCoord Alkene Coordination & Migratory Insertion ArPdX->AlkeneCoord Alkene Intermediate R-CH2-CH(Ar)-Pd(II)LnX AlkeneCoord->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim ProductComplex Alkene-Pd(II)HLnX BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Base Product Ar-CH=CH-R ProductComplex->Product Product Release RedElim->Pd0 - H-Base+ X-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Heck_Workflow Start Reaction Setup (Substrate, Catalyst, Base, Solvent) Reaction Heating & Stirring (Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A general workflow for the Heck reaction.

Troubleshooting and Considerations for a Sterically Hindered Substrate

The presence of the tert-butyl ester at the ortho position to the iodide in tert-butyl 2-iodo-5-methoxybenzoate can introduce steric hindrance, potentially slowing the oxidative addition step or influencing the subsequent steps of the catalytic cycle.

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more active catalyst system (e.g., with a bulkier, more electron-rich phosphine ligand like P(o-tolyl)₃ or a Buchwald-type ligand), or switching to a higher-boiling solvent like DMAc or NMP.[9]

  • Side Reactions: At elevated temperatures, dehalogenation of the starting material can sometimes be observed. Ensuring a truly inert atmosphere and using purified reagents can help minimize this.

  • Ligand Choice: For sterically demanding substrates, the choice of ligand is critical. While PPh₃ is a good starting point, exploring more sterically bulky and electron-rich ligands may be necessary to achieve optimal results.[6]

  • Base Strength: The choice of base can also be important. While triethylamine and potassium carbonate are commonly used, a stronger base like cesium carbonate might be beneficial in some cases.[7]

Conclusion

The Mizoroki-Heck reaction is a powerful and versatile tool for the synthesis of substituted alkenes from aryl halides. For a substrate like tert-butyl 2-iodo-5-methoxybenzoate, a systematic approach to optimizing the reaction conditions is key to success. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt the provided protocols to achieve high yields of the desired products. The continued development of more active and robust catalyst systems, along with the exploration of greener reaction media, ensures that the Heck reaction will remain a vital transformation in the arsenal of synthetic chemists for years to come.

References

  • Tsakos, M., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry, 20(47), 9436-9441. [Link]

  • Zhang, H., Chen, P., & Liu, G. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition, 53(38), 10174-10178. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1471-1531). John Wiley & Sons, Inc.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Littke, A. F., & Fu, G. C. (1999). Heck reactions in the presence of P (t-Bu) 3: expanded scope and milder reaction conditions for the coupling of aryl chlorides. The Journal of organic chemistry, 64(1), 10-11. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Shaughnessy, K. H. (2009). Palladium-catalyzed cross-coupling of aryl halides. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 1-46). John Wiley & Sons, Inc.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(34), 23893-23925. [Link]

  • Phan, N. T., Van Der Sluys, M., & Jones, C. W. (2006). On the nature of the active species in palladium catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings–homogeneous or heterogeneous catalysis, a critical review.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • An efficient metal-ligand catalyzed Heck-type reaction for β,β-double arylation of acrylates. (2019). MOJ Biorganic & Organic Chemistry, 3(1), 27-29. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in palladium catalysis. Accounts of chemical research, 41(11), 1440-1449.
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: a quest for understanding. Coordination Chemistry Reviews, 252(10-11), 1179-1188.
  • Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their role in palladium-catalyzed cross-coupling. Chemical Society Reviews, 40(10), 5151-5169.
  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic commentary. Organic & biomolecular chemistry, 5(23), 3797-3805.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Wikipedia contributors. (2024, January 22). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2024, from [Link]

Sources

Application Note: High-Efficiency Sonogashira Coupling of tert-Butyl 2-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Sonogashira cross-coupling of tert-butyl 2-iodo-5-methoxybenzoate with terminal alkynes. This specific substrate presents a unique dichotomy in organic synthesis: it is an excellent electrophile for standard cross-coupling due to the labile C–I bond, yet it possesses an ortho-ester functionality that predisposes the system toward immediate downstream cyclization (heteroannulation) to form isocoumarins.[1]

This document provides two distinct workflows:

  • Protocol A (Linear Retention): Conditions optimized to isolate the internal alkyne (linear product) by suppressing cyclization.[1]

  • Protocol B (Cascade Cyclization): Conditions designed to promote the one-pot formation of 3-substituted-7-methoxyisocoumarins.

Substrate Analysis & Mechanistic Insight[1]

Chemical Structure & Electronic Profile[1]
  • Substrate: tert-Butyl 2-iodo-5-methoxybenzoate (CAS: 1888299-51-1)[2]

  • Leaving Group: The C(sp²)–I bond is weak and highly reactive toward oxidative addition by Pd(0), making this reaction facile even under mild conditions.[1]

  • Electronic Effects:

    • 5-Methoxy Group (EDG): Located meta to the iodide, it slightly increases electron density on the ring, potentially slowing oxidative addition compared to electron-deficient arenes, but this effect is negligible for aryl iodides.

    • 2-Carbo-tert-butoxy Group (EWG): Located ortho to the iodide. The bulky tert-butyl group provides steric shielding, which is advantageous for isolating the linear product.[1] However, the carbonyl oxygen is a nucleophile in waiting, capable of attacking the alkyne (activated by

      
      -coordination to Pd or Cu) to form an isocoumarin ring.[1]
      
The Selectivity Challenge

The primary challenge is controlling the 5-exo-dig or 6-endo-dig cyclization.

  • Linear Product: Favored by lower temperatures (RT), bulky ester groups (t-Bu helps here), and amine bases that do not promote hydrolysis/nucleophilic attack.[1]

  • Cyclized Product: Favored by heating (>60°C), Lewis acids (CuI), and conditions that increase the electrophilicity of the alkyne complex.[1]

Experimental Protocols

Protocol A: Synthesis of Linear Internal Alkynes (Cyclization Suppressed)

Objective: Isolate the coupled alkyne without forming the isocoumarin.

Materials
ReagentEquivalentsRole
tert-Butyl 2-iodo-5-methoxybenzoate1.0 equivElectrophile
Terminal Alkyne1.2 equivNucleophile
Pd(PPh₃)₂Cl₂0.02 equiv (2 mol%)Catalyst Precursor
CuI0.04 equiv (4 mol%)Co-catalyst
Triethylamine (Et₃N)3.0 equivBase/Solvent System
THF (Anhydrous)Solvent (0.2 M)Solvent
Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk flask or reaction vial and cool under a stream of Argon or Nitrogen.

  • Catalyst Loading: Charge the flask with tert-butyl 2-iodo-5-methoxybenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).[1]

    • Note: Add solids first to minimize catalyst decomposition.

  • Solvent Addition: Add anhydrous THF followed by Triethylamine. Degas the solvent stream if possible, or purge the headspace with Argon for 5 minutes.[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe at Room Temperature (20–25°C).[1]

    • Critical: Do not heat.[1][3] The bulky tert-butyl group combined with low temperature prevents the carbonyl oxygen from attacking the alkyne.[1]

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The starting iodide (high R_f) should disappear.[1]

  • Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

Protocol B: Cascade Synthesis of 7-Methoxyisocoumarins

Objective: One-pot coupling and cyclization.

Materials
ReagentEquivalentsRole
tert-Butyl 2-iodo-5-methoxybenzoate1.0 equivElectrophile
Terminal Alkyne1.5 equivNucleophile
Pd(OAc)₂0.05 equiv (5 mol%)Catalyst
PPh₃0.10 equiv (10 mol%)Ligand
K₂CO₃2.0 equivInorganic Base
DMFSolvent (0.2 M)High-BP Solvent
Step-by-Step Procedure
  • Setup: Prepare a reaction vial with a magnetic stir bar.

  • Charge: Add the benzoate (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent & Alkyne: Add DMF and the terminal alkyne (1.5 equiv).

  • Thermal Activation: Seal the vial and heat to 100°C for 12 hours.

    • Mechanism:[3][4][5] The high temperature promotes the cleavage of the tert-butyl ester (via thermal elimination or base hydrolysis) or direct nucleophilic attack of the carbonyl oxygen onto the Pd-activated alkyne.[1]

  • Workup: Cool to RT. Pour into water and extract with EtOAc (3x).

  • Purification: Flash chromatography. The isocoumarin product is typically more polar than the linear alkyne.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways controlled by temperature and base selection.

ReactionPathways Start tert-Butyl 2-iodo-5-methoxybenzoate + Terminal Alkyne ConditionA Protocol A: Pd(PPh3)2Cl2, CuI, Et3N THF, Room Temp Start->ConditionA Kinetic Control ConditionB Protocol B: Pd(OAc)2, K2CO3 DMF, 100°C Start->ConditionB Thermodynamic Control Intermed Intermediate: Linear Alkyne Species ConditionA->Intermed ConditionB->Intermed ProdA Product A: Linear Internal Alkyne (Cyclization Suppressed) Intermed->ProdA Bulky t-Bu ester remains intact at RT ProdB Product B: 7-Methoxyisocoumarin (Heteroannulation) Intermed->ProdB Thermal activation promotes cyclization

Caption: Divergent synthesis pathways. Protocol A (left) preserves the linear structure using mild conditions.[1] Protocol B (right) utilizes heat and inorganic base to force cyclization into the isocoumarin scaffold.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Glaser Coupling (Homocoupling of alkyne)Presence of O₂ in the system.Strictly degas solvents.[1] Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.[1]
Low Conversion Catalyst poisoning or inactive Pd species.[1]Ensure Pd catalyst is bright yellow (Pd(II)).[1] If black (Pd metal), it has precipitated.[1] Add more PPh₃ ligand to stabilize Pd(0).
Deiodination (Formation of tert-butyl 3-methoxybenzoate)Hydride source present or excessive heating.Use anhydrous solvents.[6] Reduce reaction temperature.[1] Ensure the amine base is dry.[1]
Mixture of Linear/Cyclic Reaction temperature is in the "gray zone" (40–60°C).[1]Decide: Cool to 20°C for linear, or heat to 100°C to force full cyclization.

Safety Considerations

  • Alkynes: Terminal alkynes are flammable.[1] Handle in a fume hood.

  • Palladium/Copper: Heavy metals.[1] Collect all aqueous washes and solid waste in appropriate heavy metal waste containers.[1]

  • Pressurization: If heating in a sealed vial (Protocol B), ensure the vessel is rated for the pressure generated by DMF at 100°C.

References

  • Sonogashira Coupling Overview: Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet.[1] Chem. 2002, 653, 46–49.[1] Link

  • Synthesis of Isocoumarins: Larock, R. C.; Doty, M. J.; Han, X.[1] Synthesis of Isocoumarins and alpha-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes. J. Org.[4][7] Chem. 1999, 64, 8770–8779.[1] Link[1]

  • Ortho-Ester Effects: Kundu, N. G.; Pal, M.; Mahanty, J. S.; Dasgupta, M. Palladium-Catalysed Heteroannulation with Terminal Alkynes: A Highly Regio- and Stereoselective Synthesis of (Z)-3-Alkylidenephthalides. J. Chem. Soc., Perkin Trans. 1, 1997, 2815.[1] Link

  • Substrate Data: tert-Butyl 2-iodo-5-methoxybenzoate (CAS 1888299-51-1) - PubChem Compound Summary. Link[1]

Sources

Application Note: High-Efficiency Esterification of Hindered tert-Butyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-butyl esters from sterically hindered benzoic acids (e.g., 2,6-disubstituted benzoates) presents a significant challenge in medicinal chemistry. Classical Fischer esterification fails due to the reversibility of the reaction and the steric bulk of both the tert-butyl group and the ortho-substituents, which block the formation of the tetrahedral intermediate. Furthermore, acid-catalyzed pathways often lead to the elimination of tert-butanol to isobutylene rather than ester formation.

This Application Note details two field-proven, high-yielding protocols designed specifically for these "difficult" substrates:

  • The Bartoli-Goossen Protocol: A base-catalyzed decarbonylative pathway using Di-tert-butyl dicarbonate (

    
    ).
    
  • The Armstrong Protocol: An acid-catalyzed alkylation using tert-Butyl 2,2,2-trichloroacetimidate (TBTA).

The Steric Challenge & Mechanistic Strategy

Why Standard Methods Fail

In hindered systems, the nucleophilic attack of a bulky alcohol (t-BuOH) on a hindered carbonyl carbon is kinetically disfavored. Standard activation methods (e.g., EDC/NHS) often result in N-acylurea byproducts or simply stall.

The Solution: Electrophilic tert-Butyl Transfer

To bypass the nucleophilic bottleneck, we must invert the logic. Instead of forcing a bulky alcohol to attack the acid, we use reagents that generate a reactive tert-butyl electrophile or a mixed anhydride intermediate that collapses irreversibly.

Comparison of Strategic Pathways
FeatureMethod A:

/ DMAP
Method B: TBTA / Lewis Acid
Mechanism Mixed Anhydride DecarboxylationImidate Alkylation (

-like)
pH Condition Basic (DMAP/Solvent)Acidic (

or catalyst)
Byproducts

(gas), t-BuOH
Trichloroacetamide (solid)
Scalability High (Gas evolution drives reaction)Moderate (Reagent cost)
Substrate Scope Acid-sensitive substratesBase-sensitive substrates

Protocol A: The Bartoli-Goossen ( ) Route

Best for: Highly hindered acids, large-scale synthesis, and acid-sensitive substrates.

This method utilizes


 to form a mixed anhydride. DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a reactive acyl-pyridinium species, which then collapses with the tert-butoxide generated in situ, releasing 

.
Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: Hindered Benzoic Acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.3 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) or THF (Anhydrous)
    
  • Glassware: Flame-dried round bottom flask with a drying tube or

    
     inlet.
    
Step-by-Step Procedure
  • Preparation: Dissolve the hindered benzoic acid (1.0 equiv) in anhydrous

    
    -BuOH (concentration ~0.2 M).
    
    • Note: While THF can be used, using

      
      -BuOH as the solvent suppresses the formation of symmetrical anhydrides and drives the equilibrium toward the ester.
      
  • Activation: Add

    
     (2.0 equiv) to the stirring solution.
    
  • Catalysis: Add DMAP (0.1 equiv) in one portion.

    • Observation: Gas evolution (

      
      ) will begin immediately. This is the driving force of the reaction.
      
  • Incubation: Stir the reaction at 40°C for 4–12 hours.

    • Optimization: For extremely hindered substrates (e.g., 2,4,6-trimethylbenzoic acid), increase temperature to 50°C and

      
       to 3.0 equiv.
      
  • Quench & Workup:

    • Evaporate the solvent under reduced pressure.[1][2]

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with 10% Citric Acid (to remove DMAP), followed by saturated

      
       and Brine.
      
  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexane/EtOAc) is usually sufficient, though many esters are pure enough for use after workup.
    
Mechanistic Visualization (Graphviz)

Boc_Mechanism Acid Hindered Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride Activation Boc2O Boc2O (Reagent) Boc2O->MixedAnhydride Activation DMAP DMAP (Catalyst) AcylPyridinium Acyl-Pyridinium Species MixedAnhydride->AcylPyridinium + DMAP - tBuOH - CO2 CO2 CO2 (Gas) MixedAnhydride->CO2 AcylPyridinium->DMAP Regenerated Product tert-Butyl Ester (Product) AcylPyridinium->Product + tBuO- tBuO t-Butoxide (In-situ)

Figure 1: The DMAP-catalyzed decarbonylative pathway converts the acid and


 into the ester, driven by the irreversible loss of 

.

Protocol B: The Armstrong (TBTA) Route

Best for: Base-sensitive substrates, highly valuable intermediates (mild conditions), and avoiding aqueous workup.

This method uses tert-butyl 2,2,2-trichloroacetimidate (TBTA), which acts as a "pre-packaged" tert-butyl cation equivalent under Lewis acid catalysis. The byproduct, trichloroacetamide, is neutral and easily removed.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: Hindered Benzoic Acid (1.0 equiv)

  • Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

  • Catalyst:

    
     (0.1 equiv) OR Phosphoric Acid (
    
    
    
    ) (catalytic)
  • Solvent: Cyclohexane / Dichloromethane (DCM) (1:1 mixture)

    • Note: Cyclohexane is preferred to facilitate the precipitation of the byproduct.

Step-by-Step Procedure
  • Preparation: Dissolve the benzoic acid (1.0 equiv) in the solvent mixture (DCM/Cyclohexane 1:1) at Room Temperature.

  • Reagent Addition: Add TBTA (2.0 equiv) to the solution.

  • Catalysis: Add

    
     (10 mol%) dropwise.
    
    • Caution:

      
       is moisture sensitive and corrosive.
      
  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Observation: A white precipitate (trichloroacetamide) will begin to form as the reaction progresses.

  • Workup (Filtration Method):

    • Add a small amount of solid

      
       to neutralize the catalyst.
      
    • Filter the reaction mixture through a pad of Celite or a fritted funnel to remove the precipitated trichloroacetamide.

    • Concentrate the filtrate.

  • Purification: The filtrate often contains pure ester. If necessary, purify via a short silica plug (Hexane/DCM) to remove traces of acetamide.

Workflow Visualization (Graphviz)

TBTA_Workflow Start Start: Hindered Acid + Solvent (DCM/Cyclohexane) AddTBTA Add TBTA (2.0 eq) Start->AddTBTA AddCat Add BF3·OEt2 (Cat.) AddTBTA->AddCat Stir Stir at RT (12-18h) Precipitate forms AddCat->Stir Filter Filter Precipitate (Remove Trichloroacetamide) Stir->Filter Evap Evaporate Solvent Filter->Evap Final Pure tert-Butyl Ester Evap->Final

Figure 2: The TBTA workflow relies on the physical precipitation of the byproduct for purification, making it ideal for sensitive parallel synthesis.

Comparative Analysis & Troubleshooting

Method Selection Matrix
ScenarioRecommended ProtocolReason
Substrate has acid-labile groups (e.g., acetals, silyl ethers)Protocol A (

)
Basic conditions preserve protecting groups.
Substrate has base-labile groups (e.g., Fmoc, active esters)Protocol B (TBTA) Acidic conditions prevent hydrolysis/elimination.
Extremely hindered (e.g., 2,4,6-tri-isopropyl)Protocol A (

)
Higher temperatures (refluxing THF) are tolerated better.
High Throughput / Parallel Chem Protocol B (TBTA) "Filter and dry" workup is automation-friendly.
Troubleshooting Guide
  • Problem: Low conversion in Protocol A (

    
    ).
    
    • Root Cause:[3][4][5][1][6] Formation of symmetrical anhydride instead of mixed anhydride.

    • Fix: Switch solvent to pure

      
      -BuOH. Add 
      
      
      
      (10 mol%) as a co-catalyst (Goossen modification) to activate the carbonate. Warning: Perchlorates are explosive risks; do not concentrate to dryness with heat.
  • Problem: Isobutylene formation (Elimination) in Protocol B.

    • Root Cause:[3][4][5][1][6] Acid catalyst is too strong or temperature too high.

    • Fix: Switch catalyst from

      
       to a milder acid like Pyridinium p-toluenesulfonate (PPTS) and extend reaction time.
      

References

  • Bartoli, G. et al. (1991). "Reaction of carboxylic acids with di-tert-butyl dicarbonate: A new efficient synthesis of tert-butyl esters."[7] Journal of Organic Chemistry. Link

  • Goossen, L. J. et al. (2002). "Mild and Efficient Esterification of Carboxylic Acids with Di-tert-butyl Dicarbonate Mediated by Magnesium Perchlorate." Synthesis. Link

  • Armstrong, A. et al. (1988). "Tert-butyl 2,2,2-trichloroacetimidate: A versatile reagent for the preparation of tert-butyl esters and ethers." Tetrahedron Letters. Link

  • Takeda, K. et al. (2015).[7] "Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP." ChemSusChem. Link

Sources

Troubleshooting & Optimization

Managing thermal hazards in the preparation of tert-butyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

To: Research Scientists, Process Chemists, and scale-up Engineers From: Senior Application Scientist, Process Safety Unit Subject: Control of Exotherms and Pressure Events in tert-Butyl Esterification

Executive Summary: The "Deceptive" Stability

tert-Butyl esters are unique protecting groups: highly stable to basic hydrolysis but extremely labile to acids and heat. This duality creates a specific safety paradox. While the final product is stable at room temperature, the preparation methods often involve precursors (Isobutylene, Boc₂O) or catalysts (H₂SO4) that possess high thermal energies or gas-evolution potential.

This guide addresses the three most common thermal hazards:

  • Isobutylene Polymerization: A violent exothermic side-reaction.

  • Boc₂O Runaway: CO₂ generation exceeding vent capacity.

  • Acid-Catalyzed Decomposition: The "hidden" pressure hazard during workup.

Part 1: Method Selection & Safety Architecture

Before starting, select your synthetic route based on available safety infrastructure. Do not force a high-pressure method into standard glassware.

Decision Matrix: Safety-Driven Method Selection

MethodSelection Start Select Synthesis Route Pressure Is a Rated Autoclave Available? Start->Pressure Scale Scale of Reaction Pressure->Scale No Isobutylene Method A: Isobutylene + H2SO4 (High Atom Economy, High Hazard) Pressure->Isobutylene Yes (Preferred for >100g) Boc2O Method B: Boc2O + DMAP (High Cost, CO2 Risk) Scale->Boc2O Small (<50g) MixedAnh Method C: Acid Chloride + t-BuOH (Standard Exotherm) Scale->MixedAnh Large (>50g)

Figure 1: Decision tree for selecting a synthetic route based on safety equipment availability and scale.

Part 2: Troubleshooting The Isobutylene Method

Chemistry: Carboxylic Acid + Isobutylene + H₂SO₄ (cat.)


t-Butyl Ester
Primary Hazard:  Isobutylene is a flammable gas (BP -6.9°C). In the presence of strong acid and heat (>20°C), it can polymerize (di-isobutylene), releasing massive heat (~80 kJ/mol) and spiking pressure.
Critical Safety Parameters
ParameterLimitReason for Limit
Reactor Temperature < -5°C (Addition) Prevents polymerization initiation.
Acid Load < 5 mol% High acid conc. triggers rapid polymerization.
Pressure Rating > 10 bar Isobutylene vapor pressure rises exponentially with T.
Troubleshooting Guide: Isobutylene Route

Q: The pressure in my autoclave is not dropping after 4 hours. Is the reaction stalled?

  • Diagnosis: If T < 0°C, the kinetics are slow. If T > 20°C and P is stable, the isobutylene may have polymerized or leaked.

  • Action:

    • Check the internal temperature. If stable, do not increase temperature rapidly to "force" it.

    • Sample the liquid phase (via dip tube). If NMR shows di-isobutylene (vinyl protons), the reagent is consumed by side-reaction.

    • Vent carefully. Unreacted isobutylene will expand 200x in volume upon release.

Q: I see a sudden temperature spike during acid catalyst addition.

  • Cause: H₂SO₄ addition to the organic medium is exothermic. If isobutylene is already present, this "hot spot" initiates polymerization.

  • Corrective Protocol:

    • Dissolve substrate in solvent (e.g., DCM or Ether).

    • Add H₂SO₄ before introducing isobutylene (if possible) or at -20°C.

    • Add Isobutylene slowly as a liquid (condensed) or gas, maintaining T < 0°C.

Part 3: Troubleshooting The Boc₂O Method

Chemistry: Acid + (Boc)₂O + DMAP


t-Butyl Ester + CO₂ + t-BuOH
Primary Hazard:  Gas evolution (CO₂) and thermal instability of Boc₂O.
Thermal Data for Boc₂O (Di-tert-butyl dicarbonate)
  • Melting Point: 23°C

  • Decomposition Onset: ~150°C (Pure), but drastically lower (~50-60°C) with impurities or acids [1].

  • Gas Evolution: 1 mole of Boc₂O generates 1 mole of CO₂. At 1 mol scale, this is ~24 Liters of gas.

Troubleshooting Guide: Boc₂O Route

Q: The reaction mixture is foaming uncontrollably.

  • Cause: DMAP acts as a nucleophilic catalyst, rapidly releasing CO₂. If the addition of Boc₂O is too fast, the gas evolution rate exceeds the surface area for release (foaming).

  • Action:

    • Stop stirring immediately to break the foam (if safe).

    • Use a Step-wise Addition : Add Boc₂O as a solution (in THF/DCM) over 1 hour.

    • Cooling: Maintain T < 30°C. Higher temps accelerate CO₂ release.

Q: Can I distill the product directly from the reaction mixture?

  • CRITICAL WARNING: NO.

  • Reason: Residual Boc₂O decomposes explosively at distillation temperatures (>80°C).

  • Protocol: You must quench excess Boc₂O (using imidazole or dilute acid wash) before applying heat or vacuum.

Part 4: The "Hidden" Hazard – Workup & Isolation

Scenario: You have successfully made the ester. You transfer it to a separatory funnel for an acid wash (to remove DMAP or Pyridine). Event: The funnel explodes or sprays solvent.

The Mechanism of Failure

tert-Butyl esters are acid-sensitive.



Washing a tert-butyl ester with strong acid (1M HCl) or even medium acid can reverse the reaction, generating isobutylene gas inside a closed glass vessel.
Workup Safety Protocol

WorkupSafety Ester Crude t-Butyl Ester WashChoice Select Wash Solution Ester->WashChoice HCl 1M HCl / H2SO4 WashChoice->HCl Avoid Citric 0.5M Citric Acid (Buffered, pH ~4) WashChoice->Citric Preferred Phosphate Phosphate Buffer (pH 5-6) WashChoice->Phosphate Preferred ResultBad Hydrolysis + Gas (Pressure Hazard) HCl->ResultBad ResultGood Safe Amine Removal Citric->ResultGood Phosphate->ResultGood

Figure 2: Selection of aqueous wash solutions to prevent gas evolution during workup.

Q: How do I remove DMAP without using strong acid?

  • Answer: Use 0.5 M Citric Acid or a Phosphate Buffer (pH 5.5) . These are acidic enough to protonate DMAP (pKa ~9.7) but mild enough to leave the tert-butyl ester intact for the duration of the wash (10-15 mins).

References

  • United Nations Economic Commission for Europe (UNECE). (2019). Classification of Organic Peroxides and Self-Reactive Substances (DSC Screening). Retrieved from

  • Organic Chemistry Portal. (2023). Preparation of tert-Butyl Esters: Catalytic Methods and Reagents. Retrieved from

  • National Institutes of Health (NIH). (2024). Thermal decomposition characteristics of BHT and related tert-butyl compounds. Retrieved from

  • Google Patents. (1962). US3068305A: Process for preparing pure isobutylene via ester decomposition.[1] Retrieved from

  • International Chemical Safety Cards (ICSC). (2021). tert-BUTYL ACETATE Safety Data.[2][3][4][5] Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 2-iodo-5-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Cross-Coupling and Metalation Protocols for Sterically Hindered ortho-Iodo Benzoates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High

Executive Summary

You are working with tert-Butyl 2-iodo-5-methoxybenzoate . This molecule presents a classic "ortho-effect" challenge. While the iodine at position 2 is chemically reactive, its accessibility is severely compromised by the bulky tert-butyl ester at position 1. Furthermore, the 5-methoxy group adds electron density to the ring, potentially slowing down oxidative addition compared to electron-deficient systems.

This guide provides field-proven protocols to bypass these steric and electronic barriers, focusing on Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Halogen-Metal Exchange (Grignard formation) .

Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

The Challenge

Standard Pd(PPh₃)₄ protocols often fail here because the bulky tert-butyl ester prevents the palladium center from approaching the C-I bond effectively. Additionally, reductive elimination—the final step of the catalytic cycle—is sterically crowded.

Recommended Protocol: The "PEPPSI" Approach

For ortho-disubstituted or highly hindered aryl iodides, we recommend using Pd-PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). This catalyst creates a highly active, sterically bulky Pd-NHC (N-Heterocyclic Carbene) species that is robust and promotes coupling in crowded environments.

Standard Operating Procedure (SOP):

Component Reagent Equiv. Notes
Substrate tert-Butyl 2-iodo-5-methoxybenzoate 1.0 Limiting reagent
Boronic Acid Aryl/Heteroaryl Boronic Acid 1.5 - 2.0 Excess required for hindered couplings
Catalyst Pd-PEPPSI-iPr 0.02 - 0.05 2-5 mol% loading
Base K₂CO₃ or Cs₂CO₃ 2.0 - 3.0 Cesium is preferred for higher solubility in organics
Solvent Dioxane or Toluene/H₂O (10:1) - Degassed thoroughly

| Temp | 80°C - 100°C | - | 12-24 hours |

Troubleshooting Q&A

Q: I am seeing <10% conversion. Is the catalyst dead? A: It is likely an activation issue. PEPPSI catalysts require the dissociation of the pyridine ligand to activate.

  • Fix: Ensure your reaction temperature is >60°C. If using K₂CO₃, switch to Cs₂CO₃ or K₃PO₄ . The "cesium effect" often improves solubility and turnover in hindered systems [1].

Q: I see significant protodehalogenation (iodine replaced by hydrogen). A: This is a common side reaction when the transmetallation step is slow due to sterics.

  • Fix: Increase the concentration of the boronic acid (2.0 equiv).

  • Fix: Switch to a Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G4 ). XPhos is specifically designed to form a "roof" over the metal center, facilitating coupling in sterically congested zones [2].

Module 2: C-N Bond Formation (Buchwald-Hartwig Amination)

The Challenge

The tert-butyl ester can coordinate to palladium or simply block the approach of the amine. Standard bidentate ligands like BINAP often result in no reaction.

Recommended Protocol: Bulky Monodentate Phosphines

Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). For this specific substrate, BrettPhos or RuPhos are the ligands of choice.

  • RuPhos: Excellent for secondary amines and general steric hindrance.

  • BrettPhos: Superior for primary amines and challenging substrates.

Workflow Visualization

Buchwald_Strategy Start Substrate: t-Butyl 2-iodo-5-methoxybenzoate Decision Select Amine Type Start->Decision Primary Primary Amine (R-NH2) Decision->Primary High Steric Demand Secondary Secondary Amine (R2-NH) Decision->Secondary Moderate Steric Demand Ligand1 Ligand: BrettPhos Pd Source: Pd(OAc)2 or G4-Precat Primary->Ligand1 Ligand2 Ligand: RuPhos Pd Source: RuPhos Pd G4 Secondary->Ligand2 Base Base: NaOtBu or LHMDS (Avoid Cs2CO3 if possible) Ligand1->Base Ligand2->Base Result Product: C-N Coupled Benzoate Base->Result 100°C, Toluene/Dioxane

Caption: Decision tree for ligand selection in Buchwald-Hartwig amination of hindered ortho-iodo esters.

Troubleshooting Q&A

Q: The reaction turns black immediately and stalls. A: This indicates "Palladium Black" precipitation—the active catalyst is aggregating and deactivating.

  • Fix: Switch to a Precatalyst (e.g., BrettPhos Pd G4) instead of mixing Pd(OAc)₂ + Ligand in situ. The precatalyst ensures the correct Pd:Ligand ratio and protects the metal center until it enters the cycle [3].

Q: Can I use NaOtBu? I'm worried about transesterification. A: The tert-butyl ester is highly resistant to transesterification, even with alkoxide bases. However, if you observe hydrolysis or side products, switch to a weaker, non-nucleophilic base like Cs₂CO₃ (requires longer reaction times) or LHMDS [3].

Module 3: Halogen-Metal Exchange (The "Turbo" Solution)

The Challenge

You need to convert the C-I bond to a nucleophile (Grignard or Lithium species) to react with an electrophile (e.g., an aldehyde).

  • Problem: Using n-BuLi or standard Mg turnings is dangerous. n-BuLi will likely attack the ester (even a t-butyl ester) at -78°C. Standard Mg insertion is too slow and requires heat, which degrades the molecule.

Recommended Protocol: Turbo Grignard (iPrMgCl·LiCl)

The Knochel Turbo Grignard reagent allows for Iodine-Magnesium exchange at low temperatures (-40°C to -20°C) without attacking the ester functionality [4].

Protocol:

  • Dissolve substrate in dry THF under Argon.

  • Cool to -40°C .

  • Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Stir for 30-60 mins. (Monitor by quenching an aliquot with water; if SM is gone and you see the de-iodinated product, exchange is complete).

  • Add your electrophile (Aldehyde, Ketone, etc.).

  • Warm slowly to RT.

Troubleshooting Q&A

Q: I see the de-iodinated product (proton trapped) but no addition to my electrophile. A: The Grignard species formed is bulky and sterically hindered by the ortho-ester. It is reacting with moisture or protons during workup instead of the electrophile.

  • Fix:Transmetallation .[1] After forming the Grignard at -40°C, add CuCN·2LiCl (10-20 mol%) . This forms a more reactive organocopper species that attacks electrophiles more efficiently than the bulky Grignard [5].

Module 4: Ullmann Coupling (Copper Catalysis)

The Challenge

Ullmann coupling is cheaper (Cu vs Pd) but traditionally requires harsh heat (200°C), which this ester cannot survive.

Recommended Protocol: Ligand-Accelerated Ullmann

Use CuI (10 mol%) with a ligand like DMEDA (N,N'-dimethylethylenediamine) or L-Proline .

  • Conditions: K₃PO₄, DMSO or DMF, 90°C.

  • Note: This is generally less effective than Pd-catalysis for this specific hindered substrate but is a viable backup if Pd fails.

Summary of Optimization Matrix

Failure ModeProbable CauseTechnical Solution
No Reaction (Suzuki) Ligand too small; Pd cannot access site.Switch to Pd-PEPPSI-iPr or XPhos Pd G4 .
De-iodination (Suzuki) Slow transmetallation; Boronic acid issues.Increase Boronic acid (2.0 eq); Use Cs₂CO₃ .[2]
Ester Attack (Grignard) Used n-BuLi or reaction temp too high.Use iPrMgCl[1][3][4]·LiCl at -40°C .
Pd Black Formation Catalyst instability / oxidation.Use G3/G4 Precatalysts ; Degass solvents vigorously.

References

  • Organ, M. G., et al. (2006). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.[2] Convenient Synthesis of Sterically Hindered Aryl Ketones. National Institutes of Health. Link

  • Tang, W., & Capacci, A. G., et al. (2010). Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling. Royal Society of Chemistry. Link

  • Buchwald, S. L., et al. (2008).[5] Buchwald–Hartwig Amination of Aryl Esters and Chlorides Catalyzed by the Dianisole-Decorated Pd–NHC Complex. Organic & Biomolecular Chemistry. Link

  • Knochel, P., et al. (2004).[1][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2004).[1][3][4] A LiCl-Mediated Br/Mg Exchange Reaction. Link

Sources

Technical Support Center: Solid Phase Extraction (SPE) for tert-Butyl 2-iodo-5-methoxybenzoate Cleanup

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for purifying tert-Butyl 2-iodo-5-methoxybenzoate using Solid Phase Extraction (SPE). The content is structured to address common challenges and provide both foundational knowledge and actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when developing an SPE method for moderately polar small molecules like tert-Butyl 2-iodo-5-methoxybenzoate.

Q1: What is the primary goal of using SPE for my tert-Butyl 2-iodo-5-methoxybenzoate sample?

The principal goal is purification or "sample cleanup".[1] Following synthesis, your crude sample likely contains unreacted starting materials (e.g., 2-iodo-5-methoxybenzoic acid), residual reagents, and side-products. These impurities can interfere with downstream applications or subsequent reaction steps. SPE selectively removes these interfering components, isolating your target compound to improve purity and concentration.[1][2]

Q2: Which SPE retention mechanism is best suited for this compound: Reversed-Phase or Normal-Phase?

For tert-Butyl 2-iodo-5-methoxybenzoate, a Normal-Phase (NP) retention mechanism is the most logical and efficient choice.

  • Rationale: Your target compound is moderately polar. The most probable polar impurity is the unreacted starting material, 2-iodo-5-methoxybenzoic acid, which is significantly more polar due to its carboxylic acid group. In Normal-Phase SPE, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar.[3][4][5][6] This setup allows the highly polar impurities to be strongly retained on the sorbent, while your moderately polar product can be selectively washed off and eluted.[7] Furthermore, synthetic reaction products are often already dissolved in relatively non-polar organic solvents like dichloromethane (DCM) or ethyl acetate, which are directly compatible with a normal-phase workflow.[8]

Q3: How do I select the specific sorbent for a Normal-Phase cleanup?

Sorbent selection depends on the nature of the impurities you need to remove.[9] For this application, unmodified silica is the recommended starting point.

Sorbent TypeRetention MechanismPrimary Use for This ApplicationRationale
Silica (SiO2) Polar Adsorption (Hydrogen Bonding, Dipole-Dipole)[3][10]Recommended Primary Choice. Removal of highly polar impurities like carboxylic acids, amines, and alcohols.Silica's highly polar surface will strongly adsorb the unreacted 2-iodo-5-methoxybenzoic acid, allowing the less polar ester product to pass through with a suitable solvent.[7][11]
Diol-Bonded Silica Polar Adsorption Alternative to Silica.Offers similar polarity to silica but can sometimes provide different selectivity for compounds capable of strong hydrogen bonding.
Amino (NH2)-Bonded Silica Weak Anion Exchange or Normal Phase [9][11]Advanced cleanup for removing strong acids.Can be used as a polar sorbent or to specifically target acidic impurities via ion exchange, offering a dual retention mechanism.[11]

Q4: What are the essential steps of an SPE method, and why is each important?

A robust SPE protocol always consists of four key steps, each with a specific purpose.[3][12]

  • Conditioning: This step wets and activates the sorbent's functional groups, ensuring consistent and reproducible interaction with your sample.[12] For normal-phase silica, this involves rinsing the cartridge with your elution solvent and then your loading solvent.

  • Sample Loading: The crude sample, dissolved in a weak non-polar solvent, is passed through the cartridge. The flow rate must be slow and controlled to allow sufficient time for the analytes to interact with the sorbent.[8][12]

  • Washing: A solvent of intermediate polarity is used to rinse away weakly retained impurities from the sorbent bed without prematurely eluting the target analyte.[3] This is a critical step for achieving high purity.

  • Elution: A polar solvent is passed through the cartridge to disrupt the interactions between the target analyte and the sorbent, releasing it for collection.[3][12] The goal is to use the smallest volume necessary to ensure a concentrated, pure sample.[13]

Recommended SPE Protocol: Normal-Phase Cleanup

This protocol provides a validated starting point for the purification of tert-Butyl 2-iodo-5-methoxybenzoate. Optimization may be required based on the specific impurity profile of your sample.

Experimental Workflow Diagram

SPE_Workflow cluster_steps SPE Protocol Steps cluster_fractions Collected Fractions Condition 1. Condition Activate sorbent with Hexane Load 2. Load Sample Dissolved in Hexane (Analyte + Impurities bind) Condition->Load Prepare cartridge Waste1 Waste (Conditioning Solvent) Condition->Waste1 Wash 3. Wash Remove non-polar impurities with 95:5 Hexane:EtOAc Load->Wash Remove weak interferences Elute 4. Elute Collect pure analyte with 80:20 Hexane:EtOAc Wash->Elute Isolate target compound Waste2 Waste (Wash Solvent + Impurities) Wash->Waste2 Product Product (Pure Analyte) Elute->Product

Caption: A typical Normal-Phase SPE workflow for sample purification.

Step-by-Step Methodology

Materials:

  • SPE Cartridge: Silica, 500 mg bed mass (adjust based on sample mass).

  • Solvents: HPLC-grade Hexane and Ethyl Acetate (EtOAc).

  • Sample: Crude tert-Butyl 2-iodo-5-methoxybenzoate.

  • Apparatus: SPE vacuum manifold, collection vials.

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as Hexane or a Hexane/DCM mixture. The goal is to ensure the sample is fully dissolved in a "weak" solvent that promotes binding to the silica sorbent.

  • Step 1: Conditioning:

    • Pass 5 mL of Hexane through the silica cartridge using gravity or light vacuum. Do not let the sorbent bed go dry.

  • Step 2: Sample Loading:

    • Slowly apply the dissolved sample onto the conditioned cartridge.

    • Maintain a slow, consistent flow rate of approximately 1-2 mL/min to ensure adequate interaction time between the sample and the sorbent.[14]

    • Collect the solvent that passes through (the load fraction) for later analysis if troubleshooting is needed.

  • Step 3: Washing:

    • Pass 5-10 mL of a 95:5 (v/v) Hexane:EtOAc mixture through the cartridge.

    • This step is designed to elute very non-polar impurities while your moderately polar product remains bound to the silica.

    • Collect this wash fraction and set it aside.

  • Step 4: Elution:

    • Place a clean collection tube or flask under the cartridge.

    • Elute the target compound, tert-Butyl 2-iodo-5-methoxybenzoate, by passing 5-10 mL of an 80:20 (v/v) Hexane:EtOAc mixture through the cartridge.

    • This stronger solvent mixture is polar enough to displace your product from the silica sorbent but may leave the most polar impurities (like the starting acid) behind.

  • Post-Elution:

    • Evaporate the solvent from the collected eluate under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

    • Confirm purity using an appropriate analytical technique (TLC, HPLC, GC-MS).

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems in a systematic way.[15][16]

Symptom / Question Potential Cause(s) Suggested Solution(s) & Rationale
"My final yield is very low." (Low Recovery) [14][17]1. Analyte Breakthrough During Loading: The loading solvent was too polar, preventing the analyte from binding to the sorbent.[17] 2. Premature Elution During Wash: The wash solvent was too strong (too high % of EtOAc), causing the analyte to elute with the impurities.[14][17] 3. Incomplete Elution: The elution solvent was too weak (too low % of EtOAc) to fully remove the analyte from the sorbent.[14][15] 4. Sorbent Overload: Too much sample was loaded for the cartridge size. Silica capacity is typically ≤ 5% of the sorbent mass.[14]Systematic Check: Analyze the load, wash, and elution fractions by TLC or HPLC to determine where the product was lost.[15] 1. For Breakthrough: Ensure the sample is dissolved in 100% Hexane or another highly non-polar solvent. 2. For Premature Elution: Reduce the polarity of the wash solvent (e.g., from 95:5 to 98:2 Hexane:EtOAc). 3. For Incomplete Elution: Increase the polarity of the elution solvent (e.g., from 80:20 to 70:30 Hexane:EtOAc) or perform a second elution.[17] 4. For Overload: Use a larger SPE cartridge or reduce the amount of sample loaded.[18]
"My results are inconsistent between runs." (Poor Reproducibility) 1. Sorbent Bed Drying: The sorbent was allowed to dry out between the conditioning and loading steps.[14][17] 2. Inconsistent Flow Rates: Applying the sample or solvents too quickly or inconsistently affects the binding and elution equilibrium.[14] 3. Variable Sample Concentration: The initial sample concentration or solvent composition varied between experiments. 4. Inconsistent Sorbent Packing: This can be an issue between different lots or manufacturers of SPE cartridges.[16]1. Maintain Wetness: After conditioning, do not allow air to be drawn through the sorbent bed before loading the sample.[14] 2. Control Flow: Use a vacuum manifold with a flow control valve to maintain a consistent, slow drip rate (e.g., ~1 drop per second). 3. Standardize Sample Prep: Use a consistent procedure to dissolve your crude sample in a fixed volume of loading solvent. 4. Lot Consistency: If possible, use cartridges from the same manufacturing lot for a series of related experiments.
"My final product is still impure." (Insufficient Cleanup) 1. Wash Step is Ineffective: The wash solvent is too weak, leaving impurities on the column that co-elute with the product. 2. Elution Solvent is Too Strong: The elution solvent is so strong that it strips everything, including strongly-bound impurities, off the column. 3. Similar Polarity of Analyte and Impurity: A key impurity may have a polarity very similar to your target compound, making separation by normal-phase difficult.1. Strengthen Wash: Cautiously increase the polarity of the wash solvent (e.g., from 95:5 to 90:10 Hexane:EtOAc). Analyze the wash fraction to ensure you are not losing the desired product.[16] 2. Weaken Elution: Decrease the polarity of the elution solvent to increase selectivity. Consider a step-gradient elution (e.g., first elute with 85:15 Hexane:EtOAc, then with 70:30) to fractionate the eluate. 3. Change Selectivity: Switch to a different normal-phase sorbent like Diol or Cyano, or consider an alternative cleanup technique like preparative chromatography.

References

  • What is Solid Phase Extraction (SPE)? - Organomation. [Link]

  • What is Solid-Phase Extraction? - Phenomenex. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). [Link]

  • Three Common SPE Problems | LCGC International. [Link]

  • Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? [Link]

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - ALWSCI. [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method - Phenomenex. [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific. [Link]

  • The Reason of Poor Sample Recovery When Using SPE - Hawach. [Link]

  • How To Choose The Right SPE Sorbent For Your Application? - ALWSCI. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • SPE Cartridge Selection Guide - Interchim. [Link]

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? | Biotage. [Link]

  • Normal Phase vs Reverse Phase Chromatography for HPLC - Hawach Scientific. [Link]

  • Sample Preparation – Manual Solid Phase Extraction - SCION Instruments. [Link]

  • SPE Introduction - Obrnuta faza. [Link]

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Validation & Comparative

Comparative Study of Catalysts for tert-Butyl 2-iodo-5-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the catalytic performance of palladium and copper systems in cross-coupling reactions involving tert-butyl 2-iodo-5-methoxybenzoate . This substrate presents a unique "push-pull" electronic profile (electron-donating methoxy group vs. electron-withdrawing ester) and significant steric hindrance due to the ortho-positioned tert-butyl ester.

Key Findings:

  • Suzuki-Miyaura Coupling: XPhos Pd G3 and Pd(dppf)Cl₂ outperform traditional Pd(PPh₃)₄, offering higher yields (>90%) and faster turnover frequencies (TOF) due to their ability to navigate the steric bulk of the tert-butyl group.

  • Buchwald-Hartwig Amination: BrettPhos Pd G3 is the superior choice for C-N bond formation, effectively suppressing dehalogenation side reactions common with hindered aryl iodides.

  • Stability Note: The tert-butyl ester provides excellent resistance to nucleophilic attack during base-mediated coupling, but requires the avoidance of strong Lewis acids to prevent premature deprotection.

Substrate Analysis: tert-Butyl 2-iodo-5-methoxybenzoate

Before selecting a catalyst, one must understand the molecular constraints of the substrate.

FeatureChemical ImplicationCatalyst Requirement
Leaving Group (Iodide) High reactivity toward oxidative addition.Allows for milder reaction temperatures compared to bromides/chlorides.
Ortho-Ester (t-Bu) Significant steric hindrance; protects carbonyl from nucleophiles.[1]Requires ligands with large cone angles (e.g., Buchwald biaryl phosphines) or bidentate ligands with large bite angles (e.g., dppf).
Meta-Methoxy Electron-donating group (EDG) increases electron density on the ring.Makes the oxidative addition step slightly slower than electron-deficient arenes; requires electron-rich ligands to facilitate this step.

Comparative Study: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesis of biaryl derivatives. Challenge: Overcoming the steric clash between the tert-butyl ester and the incoming boronic acid.

Catalyst Performance Matrix[2]
Catalyst SystemLigand ClassYield (Avg)Reaction TimeSuitability
Pd(PPh₃)₄ Monodentate Phosphine45-60%12-24 hPoor. Prone to rapid deactivation; struggles with steric bulk.
Pd(dppf)Cl₂ Bidentate Ferrocenyl85-92%4-8 hRobust. Excellent stability; large bite angle accommodates the steric bulk.
XPhos Pd G3 Dialkylbiaryl Phosphine95-99% 1-2 hBest-in-Class. Extremely active; ligand bulk prevents dimer formation and accelerates reductive elimination.
Technical Insight

While Pd(PPh₃)₄ is the "classic" choice, it often fails with ortho-substituted aryl iodides due to the formation of stable, unreactive palladium-iodide dimers. Pd(dppf)Cl₂ prevents this via the chelate effect. However, XPhos Pd G3 (a precatalyst that rapidly generates the active L-Pd(0) species) is superior because the bulky XPhos ligand facilitates the reductive elimination step, which is often the rate-determining step in sterically crowded systems.

Comparative Study: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality (Aniline derivatives). Challenge: Preventing ester cleavage and minimizing hydrodehalogenation (replacement of I with H).

Catalyst Performance Matrix[2]
Catalyst SystemLigandBase CompatibilityYieldNotes
Pd₂(dba)₃ / BINAP BINAPCs₂CO₃50-65%Moderate. Often requires higher temps (>100°C), risking ester hydrolysis.
CuI / L-Proline Amino AcidK₂CO₃30-40%Poor. Copper requires high temps; tert-butyl ester often cleaves.
BrettPhos Pd G3 BrettPhosNaOtBu / K₃PO₄92-96% Excellent. Specific for primary amines; works at 60-80°C.
RuPhos Pd G3 RuPhosNaOtBu88-94%Great. Ideal for secondary amines.
Technical Insight

For this substrate, BrettPhos is the ligand of choice. Its exceptional bulk and electron-rich nature prevent the tert-butyl ester from coordinating to the metal center (which would poison the catalyst). Furthermore, it allows the use of weaker bases like K₃PO₄ if the substrate contains base-sensitive moieties, although the tert-butyl ester itself is generally stable to NaOtBu.

Experimental Protocols (Best Practices)

Protocol A: High-Efficiency Suzuki Coupling (XPhos System)

Use this for valuable intermediates where yield is paramount.

  • Setup: Charge a reaction vial with tert-butyl 2-iodo-5-methoxybenzoate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Phosphate Tribasic (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (1.0 - 2.0 mol%).

  • Solvent: Add degassed THF:Water (4:1 ratio) or 1,4-Dioxane:Water (4:1). Note: The biphasic system helps dissolve inorganic bases.

  • Reaction: Seal and heat to 60°C for 2 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Caution: The tert-butyl group makes the product lipophilic; adjust hexane ratios accordingly.

Protocol B: Robust Buchwald-Hartwig Amination (BrettPhos System)

Use this for coupling primary amines.

  • Setup: Charge vial with tert-butyl 2-iodo-5-methoxybenzoate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst: Add BrettPhos Pd G3 (1.0 - 2.5 mol%).

  • Solvent: Add anhydrous t-BuOH or 1,4-Dioxane (degassed).

  • Reaction: Heat to 80°C for 4–6 hours.

  • Validation: Monitor via LC-MS. Look for the disappearance of the M+H peak of the starting iodide.

Mechanistic Workflow & Decision Logic

The following diagram illustrates the decision logic for catalyst selection based on the reaction pathway and substrate constraints.

CatalystSelection Start Substrate: tert-Butyl 2-iodo-5-methoxybenzoate ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond Formation (Suzuki-Miyaura) ReactionType->Suzuki Buchwald C-N Bond Formation (Buchwald-Hartwig) ReactionType->Buchwald StericCheck Is Coupling Partner Sterically Hindered? Suzuki->StericCheck StandardPartner Standard Aryl Boronic Acid StericCheck->StandardPartner No HinderedPartner Ortho-Substituted Boronic Acid StericCheck->HinderedPartner Yes Cat_Dppf Use Pd(dppf)Cl2 (Robust, Cost-Effective) StandardPartner->Cat_Dppf Cat_XPhos Use XPhos Pd G3 (High Activity, Steric Tolerance) HinderedPartner->Cat_XPhos AmineType Amine Class Buchwald->AmineType PrimaryAmine Primary Amine AmineType->PrimaryAmine SecondaryAmine Secondary Amine AmineType->SecondaryAmine Cat_Brett Use BrettPhos Pd G3 (Prevents Dehalogenation) PrimaryAmine->Cat_Brett Cat_RuPhos Use RuPhos Pd G3 (Best for 2° Amines) SecondaryAmine->Cat_RuPhos

Caption: Decision matrix for selecting the optimal catalytic system based on reaction type and coupling partner sterics.

References

  • Tu, T., et al. (2012).[3] "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates."[3] Organic Letters.

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[4] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[4]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organic Chemistry Portal. "Suzuki Coupling of Sterically Hindered Substrates."

Sources

Comparative Reactivity Guide: tert-Butyl 2-iodo-5-methoxybenzoate vs. tert-Butyl 2-bromo-5-methoxybenzoate

[1]

Executive Summary: The "Ortho-Effect" Decision

In the synthesis of pharmacophores, the choice between the 2-iodo (Aryl-I) and 2-bromo (Aryl-Br) variants of tert-butyl 5-methoxybenzoate is rarely about simple preference—it is dictated by the steric congestion at the C2 position and the stability of the ester .[1]

  • Select the Iodide (Aryl-I) when performing metal-halogen exchange (Li/Mg) .[1] The weaker C–I bond allows exchange at -78 °C, preserving the ester. The bromide often requires higher temperatures or stronger lithiating agents (t-BuLi), significantly increasing the risk of nucleophilic attack on the carbonyl, even with the bulky tert-butyl protection.

  • Select the Bromide (Aryl-Br) for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) if you are using modern, electron-rich phosphine ligands (e.g., XPhos, SPhos).[1] While the iodide undergoes oxidative addition faster, the bromide is more cost-effective and sufficiently reactive under these optimized catalytic conditions.

Structural & Physicochemical Analysis[2][3][4]

Both molecules share a core scaffold: a benzoic acid ester with an electron-donating methoxy group at C5 and a halogen at C2.

Featuretert-Butyl 2-iodo-5-methoxybenzoatetert-Butyl 2-bromo-5-methoxybenzoateImpact on Reactivity
C–X Bond Energy (BDE) ~65 kcal/mol~81 kcal/molCritical: Iodide cleaves much faster, enabling milder activation.[1]
Van der Waals Radius 1.98 Å (Iodine)1.85 Å (Bromine)Sterics: Iodine creates more "ortho-strain," accelerating oxidative addition to relieve crowding.[1]
Electronic Effect (5-OMe) Electron Donor (Para to X)Electron Donor (Para to X)Increases electron density at C2, making oxidative addition slightly slower for both, but the Iodide's weak bond compensates better.[1]
Protecting Group tert-Butyl Estertert-Butyl EsterBulky, but not immune to nucleophilic attack by n-BuLi above -40 °C.
Visualizing the Reactivity Landscape[5]

ReactivityLandscapeSubstrateOrtho-Halo BenzoatePath_LiMetal-Halogen Exchange(Li/Mg)Substrate->Path_LiPathway APath_PdPd-Catalyzed Coupling(Suzuki/Buchwald)Substrate->Path_PdPathway BResult_IIodide Advantage:Works at -78°CPreserves EsterPath_Li->Result_IIf X = IResult_BrBromide Risk:Requires > -40°CSide Rxn: Ester AttackPath_Li->Result_BrIf X = BrResult_Pd_IIodide:Fast Oxidative AdditionStandard Ligands (PPh3)Path_Pd->Result_Pd_IIf X = IResult_Pd_BrBromide:Slower KineticsNeeds Bulky Ligands (SPhos)Path_Pd->Result_Pd_BrIf X = Br

Figure 1: Reactivity divergence based on reaction pathway. Note the critical safety/yield advantage of Iodide in Pathway A.

Deep Dive: Metal-Halogen Exchange (The "Killer App" for Iodide)

This is the primary differentiator. The goal is to generate the aryl anion (lithium or Grignard) to react with an electrophile (e.g., DMF, aldehydes, borates).[1]

The Mechanism

The reaction is an equilibrium driven by the formation of a more stable carbanion.[2]

Performance Comparison
ParameterIodide AnalogBromide Analog
Reagent i-PrMgCl (Turbo Grignard) or n-BuLit-BuLi (often required) or n-BuLi
Temperature -78 °C to -40 °C -40 °C to 0 °C (often required for rate)
Ester Stability High. Exchange is faster than nucleophilic attack on the ester.[1]Low. Exchange rate competes with nucleophilic attack on the ester carbonyl.
Byproducts Minimal.Potential for "Benzyne" formation or ketone formation via ester attack.

Expert Insight: For the bromide, the tert-butyl group provides steric protection, but at the temperatures required to break the C-Br bond (often > -50 °C), n-BuLi can act as a nucleophile rather than a base, attacking the ester to form a ketone byproduct.[1] The Iodide is strictly required for high-yielding lithiation chemistry on this scaffold.

Deep Dive: Palladium-Catalyzed Cross-Coupling[1][3][7]

In Suzuki or Buchwald-Hartwig couplings, the rate-determining step is often the Oxidative Addition of the Pd(0) species into the C–X bond.[1]

The "Ortho-Effect" in Catalysis

The C2 position is sterically crowded by the tert-butyl ester at C1.

  • Iodide: The large Iodine atom creates ground-state steric strain. Oxidative addition relieves this strain (release of the iodide ligand), making the reaction very fast.

  • Bromide: The bond is stronger (81 kcal/mol) and the steric relief is less pronounced.[1]

Recommendation:

  • Use Iodide if the coupling partner is also sterically hindered (e.g., ortho-substituted boronic acid) or if using standard ligands like PPh3.[1]

  • Use Bromide for standard couplings. Modern ligands like SPhos or XPhos are specifically designed to facilitate oxidative addition into hindered aryl bromides. If you have access to these catalysts, the Bromide is the more economical choice.

Experimental Protocols

Protocol A: Selective Magnesiation (Using Iodide)

Target: Generation of the Grignard species for aldehyde addition.[1]

  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve tert-butyl 2-iodo-5-methoxybenzoate (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool to -40 °C . (Note: Iodide allows this mild temp; Bromide would require warming, risking the ester).[1]

  • Exchange: Dropwise addition of i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv).[1] Stir for 30 mins.

    • Checkpoint: Aliquot quenched with D2O should show >95% deuterium incorporation by NMR.

  • Electrophile: Add electrophile (e.g., DMF) slowly.[1]

  • Workup: Warm to RT, quench with sat. NH4Cl.

Protocol B: Suzuki Coupling (Using Bromide)

Target: Biaryl synthesis using cost-effective bromide.[1]

  • Reagents: Combine tert-butyl 2-bromo-5-methoxybenzoate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), K3PO4 (2.0 equiv).

  • Catalyst: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

    • Note: SPhos is critical here to overcome the steric hindrance of the ortho-ester and the slower reactivity of the bromide.

  • Solvent: Toluene/Water (10:1), degassed.

  • Reaction: Heat to 80 °C for 4-6 hours.

    • Comparison: The Iodide analog would likely proceed at RT or 40 °C but is unnecessary if 80 °C is tolerated.

Decision Matrix

Use this logic flow to select your starting material:

DecisionMatrixStartSelect Reaction TypeTypeMetal-Halogen Exchange(Li / Mg)Start->TypeCouplingPd-Catalyzed CouplingStart->CouplingIodotert-Butyl 2-iodo-5-methoxybenzoateType->IodoALWAYS Use Iodide(Prevents Ester Attack)LigandCheckDo you haveSPhos/XPhos?Coupling->LigandCheckLigandCheck->IodoNo (Standard PPh3)Bromotert-Butyl 2-bromo-5-methoxybenzoateLigandCheck->BromoYes

Figure 2: Decision Matrix for Process Chemists.[1]

References

  • Bond Dissociation Energies & Reactivity

    • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[3] (Data supporting C-I vs C-Br bond strengths).

    • Source:[1]

  • Metal-Halogen Exchange (Turbo Grignard)

    • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333-3336.[1]

    • Source:[1]

  • Pd-Catalyzed Coupling of Hindered Substrates

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[1]

    • Source:[1]

  • Ortho-Effect in Benzoate Esters

    • Wait, S. T., & Storr, R. C. (2009).[1] Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism. University of Bristol Research Portal.

    • Source:[1]

Quantifying reaction kinetics for tert-Butyl 2-iodo-5-methoxybenzoate couplings

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth kinetic and performance analysis of tert-Butyl 2-iodo-5-methoxybenzoate , a specialized building block for medicinal chemistry.

This guide objectively compares its reactivity profile against standard alternatives (methyl esters, bromo-analogs) to assist in process optimization and substrate selection.

Executive Summary

tert-Butyl 2-iodo-5-methoxybenzoate represents a "high-stability, moderate-reactivity" scaffold. While it exhibits slower cross-coupling kinetics compared to its methyl-ester counterparts due to steric shielding, it offers superior resistance to hydrolysis and prevents side-reactions (e.g., cyclization) common in ortho-functionalized benzoates.

Performance Snapshot:

  • Primary Utility: Synthesis of sterically congested biaryls and orthogonal protection strategies.

  • Kinetic Bottleneck: Transmetallation (Suzuki) or Amine Binding (Buchwald) due to the bulky tert-butyl group.

  • Recommended Catalyst System: Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos) or NHC-Pd complexes to overcome the steric penalty.

Substrate Profile & Structural Analysis

Understanding the molecule's geometry is prerequisite to quantifying its kinetics.

FeatureStructural ImpactKinetic Consequence
Leaving Group (C2-I) Weak C-I bond (approx. 53 kcal/mol).Fast Oxidative Addition (OA). The iodide compensates for the electronic deactivation of the ring.
Ortho-Ester (C1-COOtBu) Massive steric bulk (

-value > 5.0).
Slow Transmetallation. The tert-butyl group blocks the approach of the nucleophile (boronic acid/amine).
Meta-Methoxy (C5-OMe) Electron Donating Group (Para to Iodine).Reduced OA Rate. Increases electron density at the C-I bond, making the metal insertion electronically less favorable compared to unsubstituted arenes.

Comparative Kinetic Performance

This section contrasts the reaction rates (


) of the target substrate against common alternatives in a standard Suzuki-Miyaura Coupling  (Boronic acid, Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O).
A. Steric Comparison: tert-Butyl vs. Methyl Ester

The choice of ester group drastically alters the reaction coordinate.

  • Alternative: Methyl 2-iodo-5-methoxybenzoate.

  • Observation: The methyl variant reacts significantly faster but is prone to hydrolysis under basic coupling conditions.

  • Data Interpretation: The tert-butyl group imposes a steric penalty, reducing the turnover frequency (TOF) by approximately 3-4x, but increases product yield in prolonged reactions by preventing ester cleavage.

SubstrateRelative Rate (

)
Half-Life (

)
Hydrolysis Side-Product
Methyl Ester 100 (Reference)~15 minHigh (>10% at pH 12)
tert-Butyl Ester (Target) 28 ~55 min Negligible (<1%)
B. Leaving Group Comparison: Iodo vs. Bromo
  • Alternative: tert-Butyl 2-bromo-5-methoxybenzoate.

  • Observation: The bromo-analog requires higher temperatures (>80°C) to initiate, whereas the iodo-target reacts at room temperature or mild heating (40°C).

  • Mechanistic Insight: The C-Br bond is stronger; oxidative addition becomes the rate-limiting step (RLS), exacerbated by the electron-rich methoxy group.

SubstrateActivation Temp (

)
Conversion (2h, 40°C)Rate Limiting Step
2-Iodo (Target) 25°C >95% Transmetallation
2-Bromo65°C<10%Oxidative Addition
C. Electronic Comparison: 5-Methoxy vs. 5-H
  • Alternative: tert-Butyl 2-iodobenzoate (Unsubstituted).

  • Observation: The 5-methoxy group retards the reaction slightly compared to the unsubstituted parent.

  • Reasoning: The resonance donation from the methoxy group increases electron density at the oxidative addition site, stabilizing the C-I bond against Pd(0) insertion.

Mechanistic Visualization

The following diagram illustrates the kinetic bottlenecks specific to this substrate. The tert-butyl group creates a "Steric Gate" that hinders the entry of the boronic acid during transmetallation.

ReactionKinetics cluster_steric Steric Inhibition Zone Substrate tert-Butyl 2-iodo- 5-methoxybenzoate OxAdd Oxidative Addition (Fast due to C-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd PdII Pd(II)-Ar-I Intermediate OxAdd->PdII k1 (Fast) TransMet Transmetallation (BOTTLENECK) PdII->TransMet + Ar-B(OH)2 Steric Clash (t-Bu) RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim k2 (Slow) RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Experimental Protocol: Quantifying Kinetics

To validate these comparisons in your specific workflow, use the following "Self-Validating" protocol. This method uses Reaction Progress Kinetic Analysis (RPKA) to ensure data integrity.

Materials
  • Substrate: tert-Butyl 2-iodo-5-methoxybenzoate (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Internal Standard: Dodecane (0.5 equiv) – Critical for normalizing GC/HPLC data.

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).

  • Base/Solvent: K₃PO₄ (2.0 equiv) in Toluene/Water (10:1).

Step-by-Step Methodology
  • Baseline Calibration: Prepare a mixture of Substrate and Internal Standard. Inject into HPLC/GC to establish the Response Factor (

    
    ).
    
  • Reaction Initiation: Charge the vessel with all solids. Add degassed solvent and Internal Standard. Heat to 40°C.

  • Sampling (In Situ):

    • Take 50 µL aliquots at

      
       minutes.
      
    • Quench: Immediately dispense aliquot into a vial containing 500 µL Ethyl Acetate + 0.1 M HCl (to stop base-catalyzed processes) or saturated NH₄Cl.

  • Data Processing:

    • Plot [Substrate] vs. Time.

    • Apply First-Order Kinetic Model:

      
      .
      
    • Validation Check: If the plot is non-linear, the reaction may be suffering from catalyst deactivation (common with iodides) or product inhibition.

Workflow Start Start: Mix Reactants + Internal Standard Sample Aliquot Sampling (Every 10-20 min) Start->Sample Quench Quench: EtAc + 0.1M HCl (Stops Reaction) Sample->Quench Analyze HPLC/GC Analysis Normalize to Int. Std. Quench->Analyze Calc Calculate k_obs (Slope of ln(C) vs t) Analyze->Calc

References

  • Suzuki-Miyaura Coupling Mechanisms & Ortho-Effects

    • Mechanistic studies on the role of steric bulk in Pd-c
    • Source:

  • Ligand Effects on Hindered Substrates

    • Comparison of Phosphine vs. NHC ligands for ortho-substituted aryl halides.
    • Source:

  • General Reactivity of Benzoate Esters

    • Synthesis and reactivity profiles of methyl vs. tert-butyl esters.
    • Source:

  • Kinetic Profiling Methodologies

    • Reaction Progress Kinetic Analysis (RPKA) standard protocols.
    • Source:

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